LEO 39652
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-methylpropyl 1-[8-methoxy-5-(1-oxo-3H-2-benzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-13(2)11-31-22(28)23(8-9-23)21-24-19-18(29-3)7-6-17(26(19)25-21)14-4-5-16-15(10-14)12-30-20(16)27/h4-7,10,13H,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUUHUYQTLUIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1(CC1)C2=NN3C(=CC=C(C3=N2)OC)C4=CC5=C(C=C4)C(=O)OC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LEO 39652: A Technical Deep-Dive into the Mechanism of a "Dual-Soft" PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
LEO 39652 is a novel phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma, designed as a "dual-soft" drug for the topical treatment of atopic dermatitis. This technical guide provides an in-depth look at its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its biochemical interactions and metabolic pathways.
Core Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels subsequently downregulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and other inflammatory mediators, thereby mitigating the inflammatory response characteristic of atopic dermatitis.[1][2]
The "dual-soft" design of this compound is a key feature, intended to minimize systemic side effects. The molecule is engineered with ester functionalities that are stable in the skin but are rapidly hydrolyzed to inactive metabolites by esterases in the bloodstream and liver.[1][3] This design aims for high local activity at the site of application with rapid systemic clearance.
Quantitative Analysis of Biological Activity
The potency and metabolic stability of this compound have been characterized through a series of in vitro assays.
| Assay | Parameter | Value |
| Enzyme Inhibition | IC50 vs. PDE4A | 1.2 nM[4] |
| IC50 vs. PDE4B | 1.2 nM | |
| IC50 vs. PDE4C | 3.0 nM | |
| IC50 vs. PDE4D | 3.8 nM | |
| Cellular Activity | IC50 for TNF-α inhibition | 6.0 nM |
| In Vivo Pharmacokinetics (Rats) | Total Clearance | 930 mL/min/kg |
| In Vivo Pharmacokinetics (Minipigs) | Total Clearance | 200 mL/min/kg |
| In Vivo Pharmacokinetics (Monkeys) | Total Clearance | 300 mL/min/kg |
Signaling Pathway and Metabolic Fate
The mechanism of action of this compound can be visualized through its effect on the cAMP signaling pathway and its subsequent metabolic inactivation.
The "dual-soft" nature of this compound is central to its design, allowing for rapid systemic inactivation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the characterization of this compound.
PDE4 Enzyme Inhibition Assay
The enzymatic activity of this compound against the four human PDE4 subtypes (A, B, C, and D) was determined using a multi-step enzymatic assay.
-
Enzyme and Substrate Preparation : Recombinant human PDE4 enzymes were used. The substrate, cAMP, was prepared in a buffer solution.
-
Compound Incubation : this compound was serially diluted and incubated with the respective PDE4 isozyme in the presence of cAMP.
-
Reaction Termination and Detection : The enzymatic reaction was allowed to proceed for a specific time and then terminated. The amount of remaining cAMP or the product AMP was quantified, typically using a method involving a fluorescently labeled antibody or a secondary enzyme that converts AMP to a detectable signal.
-
IC50 Determination : The concentration of this compound that resulted in 50% inhibition of the enzyme activity (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation.
TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
The cellular potency of this compound was assessed by measuring its ability to inhibit the release of TNF-α from stimulated human PBMCs.
-
PBMC Isolation : PBMCs were isolated from the whole blood of healthy donors using density gradient centrifugation.
-
Cell Culture and Stimulation : The isolated PBMCs were cultured in a serum-free medium. Lipopolysaccharide (LPS) was used to stimulate the cells and induce the production of TNF-α.
-
Compound Treatment : this compound was added to the cell cultures at various concentrations prior to or concurrently with LPS stimulation.
-
TNF-α Quantification : After an incubation period, the cell culture supernatant was collected, and the concentration of TNF-α was measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation : The IC50 value, representing the concentration of this compound that caused a 50% reduction in TNF-α release, was determined from the dose-response curve.
Metabolic Stability Assay
The metabolic stability of this compound was evaluated in various in vitro systems to predict its in vivo clearance.
-
Test Systems : The primary systems used were liver microsomes from different species (e.g., rat, minipig, monkey, human) and whole blood/plasma to assess the activity of esterases.
-
Incubation : this compound was incubated with the test system (e.g., liver microsomes fortified with NADPH as a cofactor, or plasma) at a physiological temperature (37°C).
-
Time-Point Sampling : Aliquots were taken at several time points over a specific duration. The metabolic reaction in each aliquot was quenched by adding a solvent like acetonitrile.
-
Quantification of Parent Compound : The concentration of the remaining this compound in each sample was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : The natural logarithm of the percentage of the remaining compound was plotted against time. The slope of the linear portion of this plot was used to calculate the in vitro half-life (t1/2) and intrinsic clearance.
The following diagram outlines the general workflow for assessing the metabolic stability of a compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
LEO 39652: A Technical Whitepaper on a Dual-Soft PDE4 Inhibitor for Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LEO 39652, a novel phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma for the topical treatment of atopic dermatitis (AD). A key innovation in the design of this compound is the "dual-soft" drug concept, a strategy aimed at maximizing local therapeutic effects in the skin while minimizing systemic side effects. This is achieved by engineering the molecule to be rapidly metabolized into inactive forms upon entering systemic circulation.[1][2]
Core Concepts: The Dual-Soft Approach
The "dual-soft" designation of this compound refers to its design to be metabolically labile at two key sites: the blood and the liver.[1][2] This is accomplished by incorporating ester functionalities into the molecule that are susceptible to hydrolysis by esterases present in both blood and hepatic tissues. The resulting metabolites are pharmacologically inactive.[1] This rapid systemic inactivation is intended to reduce the risk of common side effects associated with systemic PDE4 inhibitors, such as nausea and emesis.
The following diagram illustrates the "dual-soft" drug mechanism of action:
Caption: "Dual-Soft" Drug Mechanism of this compound.
Mechanism of Action: PDE4 Inhibition in Atopic Dermatitis
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade characteristic of atopic dermatitis. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the activity of immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), a key mediator in AD.
The signaling pathway is depicted below:
Caption: PDE4 Inhibition Signaling Pathway in Inflammation.
Quantitative Data
In Vitro Potency
This compound demonstrates potent inhibition of PDE4 isoforms and TNF-α release.
| Target | IC50 (nM) |
| PDE4A | 1.2 |
| PDE4B | 1.2 |
| PDE4C | 3.0 |
| PDE4D | 3.8 |
| TNF-α release | 6.0 |
In Vivo Pharmacokinetics
Pharmacokinetic studies in animal models show high total clearance of this compound following intravenous administration, supporting the "dual-soft" concept of rapid systemic elimination.
| Species | Dose (mg/kg, IV) | Total Clearance (mL/min/kg) |
| Rats | 0.075 | 930 |
| Minipigs | 0.5 | 200 |
| Monkeys | 2.0 | 300 |
Experimental Protocols
Detailed experimental protocols for the following key studies are summarized based on available information.
In Vitro PDE4 Inhibition Assay
A standard enzymatic assay was likely employed to determine the IC50 values of this compound against the different PDE4 isoforms. While a specific detailed protocol for this compound is not publicly available, such assays generally involve the following steps:
-
Reagents : Recombinant human PDE4 isoforms (A, B, C, and D), a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a suitable assay buffer.
-
Procedure :
-
The PDE4 enzyme is incubated with varying concentrations of this compound.
-
The fluorescently labeled cAMP is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The degree of cAMP hydrolysis is measured by a change in fluorescence polarization.
-
IC50 values are calculated from the concentration-response curves.
-
TNF-α Release Assay
The inhibitory effect of this compound on TNF-α release was assessed using human peripheral blood mononuclear cells (PBMCs). A representative protocol for such an assay would include:
-
Cell Culture : Human PBMCs are isolated from whole blood and cultured in a suitable medium.
-
Stimulation : The cells are pre-incubated with various concentrations of this compound before being stimulated with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubation : The cells are incubated for a specific duration to allow for TNF-α release into the cell culture supernatant.
-
Quantification : The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis : The IC50 value is determined by plotting the percentage of TNF-α inhibition against the concentration of this compound.
The following diagram outlines a general workflow for a TNF-α release assay:
Caption: General Workflow for a TNF-α Release Assay.
In Vivo Pharmacokinetic Studies
Pharmacokinetic parameters were determined in rats, minipigs, and monkeys following intravenous administration. A general methodology for such studies involves:
-
Animal Models : Male subjects of the respective species are used.
-
Drug Administration : this compound is administered intravenously at a specified dose.
-
Blood Sampling : Blood samples are collected at various time points post-administration.
-
Bioanalysis : The concentration of this compound in plasma or serum is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis : The concentration-time data is used to calculate pharmacokinetic parameters, including total clearance.
Clinical Development
This compound has been investigated in clinical trials for the topical treatment of atopic dermatitis.
Phase I Trial (NCT02219633)
A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound cream in male subjects with atopic dermatitis and in healthy male subjects.
-
Objective : To assess the safety and systemic exposure of this compound cream after cutaneous application.
-
Design : Single ascending dose design.
-
Population : Adult males with and without atopic dermatitis.
Efficacy and Safety Trial (NCT02219633)
A subsequent trial aimed to assess the efficacy of this compound cream compared to a vehicle in adults with mild to moderate atopic dermatitis after three weeks of treatment.
-
Inclusion Criteria :
-
Subjects with Atopic Dermatitis (AD) as defined by Hanifin and Rajka criteria.
-
Mild to moderate disease severity (IGA 2 or 3).
-
Two symmetrical and comparable treatment areas on the same body region.
-
-
Exclusion Criteria :
-
Conditions in the treatment areas that could interfere with clinical assessments.
-
Dark-skinned individuals where skin color could prevent reliable assessments.
-
Congenital or acquired immunodeficiencies or use of immunosuppressive therapy.
-
Conclusion
This compound represents a targeted approach to the topical treatment of atopic dermatitis, leveraging the "dual-soft" drug concept to potentially offer a favorable safety profile by minimizing systemic exposure. Its potent inhibition of PDE4 and subsequent downregulation of inflammatory mediators like TNF-α provide a clear mechanism of action for its therapeutic potential in this chronic inflammatory skin disease. Further clinical development will be necessary to fully elucidate its efficacy and safety in a broader patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: LEO 39652 for Atopic Dermatitis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LEO 39652, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis (AD). This document consolidates key preclinical and early clinical data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in the field of dermatology.
Core Concept: A "Dual-Soft" Approach to Topical PDE4 Inhibition
This compound is a potent PDE4 inhibitor designed with a "dual-soft" drug concept to maximize local efficacy in the skin while minimizing systemic side effects.[1] This innovative approach involves the incorporation of two metabolically labile ester groups into the molecule. This design ensures that this compound is active within the skin but is rapidly hydrolyzed into inactive metabolites upon entering the systemic circulation by esterases present in the blood and liver. This rapid inactivation significantly reduces the potential for systemic adverse events commonly associated with oral PDE4 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, covering its in vitro potency and in vivo pharmacokinetics.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| PDE4A | 1.2 |
| PDE4B | 1.2 |
| PDE4C | 3.0 |
| PDE4D | 3.8 |
| TNF-α release (human PBMCs) | 6.0 |
Data sourced from MedchemExpress.[2]
Table 2: In Vivo Pharmacokinetics of this compound Following Intravenous Administration
| Species | Total Clearance (mL/min/kg) | Ratio to Total AUC (%) |
| Rats | 930 | 4 |
| Minipigs | 200 | 6 |
| Monkeys | 300 | 6 |
Data sourced from MedchemExpress.[2]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting PDE4, a key enzyme in the inflammatory cascade. PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the inflammatory response. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), a key mediator in atopic dermatitis.
Caption: PDE4 Inhibition Pathway by this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the research of this compound.
In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound against the four human PDE4 subtypes (A, B, C, and D).
Methodology:
-
Enzyme Source: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
-
Substrate: Cyclic AMP (cAMP).
-
Assay Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of remaining cAMP or generated AMP is quantified.
-
Procedure:
-
A reaction mixture containing the PDE4 enzyme, assay buffer, and varying concentrations of this compound is prepared.
-
The reaction is initiated by the addition of cAMP.
-
The mixture is incubated at a controlled temperature for a specific duration.
-
The reaction is terminated, and the amount of product (AMP) or remaining substrate (cAMP) is measured using a suitable detection method (e.g., fluorescence polarization, scintillation proximity assay, or mass spectrometry).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the functional anti-inflammatory activity of this compound in a cellular context.
Methodology:
-
Cell Source: Human PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with serum or in a serum-free medium.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.
-
Treatment: The cells are pre-incubated with varying concentrations of this compound before LPS stimulation.
-
TNF-α Quantification: After a defined incubation period, the cell culture supernatant is collected, and the concentration of TNF-α is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3][4]
-
Data Analysis: The IC50 value for the inhibition of TNF-α release is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Model of Atopic Dermatitis
Objective: To evaluate the in vivo efficacy of topically applied this compound in a relevant animal model of atopic dermatitis.
Methodology:
-
Animal Model: A common model involves the induction of an AD-like phenotype in mice, such as the oxazolone-induced or ovalbumin-induced atopic dermatitis model. These models mimic key features of human AD, including skin inflammation, epidermal thickening, and immune cell infiltration.
-
Induction of Dermatitis:
-
Sensitization: The mice are sensitized by the topical application of an allergen (e.g., oxazolone or ovalbumin) to a specific skin area (e.g., the abdomen or ear).
-
Challenge: After a sensitization period, the same allergen is repeatedly applied to a different skin area (e.g., the ear) to elicit a localized inflammatory response.
-
-
Treatment: A formulation containing this compound is applied topically to the inflamed skin area at various concentrations. A vehicle control group and potentially a positive control group (e.g., a topical corticosteroid) are included.
-
Efficacy Assessment: The following parameters are typically measured to assess the efficacy of the treatment:
-
Clinical Scoring: The severity of skin inflammation (e.g., erythema, edema, scaling) is scored at different time points.
-
Ear Thickness: In ear inflammation models, the ear thickness is measured using a caliper.
-
Histological Analysis: Skin biopsies are taken for histological examination to assess epidermal thickness, and inflammatory cell infiltration.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines in the skin tissue can be measured by techniques such as quantitative PCR or ELISA.
-
-
Data Analysis: The treatment groups are compared to the vehicle control group to determine the statistical significance of the anti-inflammatory effects.
Clinical Development
This compound has progressed to early clinical development. A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of a cream formulation of this compound applied cutaneously in male subjects with atopic dermatitis and in healthy male subjects.
References
- 1. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. raybiotech.com [raybiotech.com]
Preclinical Profile of LEO 39652: A "Dual-Soft" PDE4 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LEO 39652 is a novel phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma, designed as a "dual-soft" drug for the topical treatment of atopic dermatitis.[1][2][3] The "dual-soft" concept is a medicinal chemistry strategy aimed at minimizing systemic side effects by designing a molecule that is potent at the target site (the skin) but is rapidly metabolized to inactive forms upon entering systemic circulation.[1][3] This is achieved by incorporating ester functionalities that are susceptible to hydrolysis by esterases present in human blood and liver. This guide provides a comprehensive overview of the preclinical data available for this compound.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and deactivates downstream inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α). The main metabolites of this compound, formed through the hydrolysis of its lactone ring and/or isopropyl ester moiety, are pharmacologically inactive.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Quantitative Data
In Vitro Potency
| Target | IC50 (nM) | Assay |
| PDE4A | 1.2 | Enzymatic Assay |
| PDE4B | 1.2 | Enzymatic Assay |
| PDE4C | 3.0 | Enzymatic Assay |
| PDE4D | 3.8 | Enzymatic Assay |
| TNF-α release | 6.0 | LPS-stimulated Human Whole Blood Assay |
Data sourced from MedchemExpress product information.
In Vivo Pharmacokinetics (Intravenous Administration)
| Species | Dose (mg/kg) | Total Clearance (mL/min/kg) | Total AUC (%) |
| Rat | 0.075 | 930 | 4 |
| Minipig | 0.5 | 200 | 6 |
| Monkey | 2.0 | 300 | 6 |
Data sourced from MedchemExpress product information.
Experimental Protocols
PDE4 Enzymatic Assay (General Protocol)
A generic protocol for a PDE4 enzymatic assay is described below, as the specific protocol for this compound has not been detailed in the available literature.
-
Reagents and Materials:
-
Recombinant human PDE4 isoforms (A, B, C, D)
-
[3H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the PDE4 enzyme, [3H]-cAMP, and the test inhibitor at various concentrations.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., boiling water).
-
The product, [3H]-AMP, is separated from the unreacted [3H]-cAMP using an appropriate method (e.g., ion-exchange chromatography).
-
Add a scintillation cocktail to the wells.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
TNF-α Release Assay in Human Whole Blood (General Protocol)
The following is a representative protocol for measuring TNF-α release in lipopolysaccharide (LPS)-stimulated human whole blood.
-
Reagents and Materials:
-
Freshly drawn human whole blood from healthy donors (anticoagulant: heparin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound dissolved in DMSO
-
RPMI 1640 cell culture medium
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Plate reader
-
-
Procedure:
-
Dilute the whole blood with RPMI 1640 medium.
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Add the diluted whole blood to the wells.
-
Stimulate the cells with a final concentration of LPS (e.g., 100 ng/mL).
-
Incubate the plate for a specified period (e.g., 18-24 hours) in a CO2 incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the supernatant (plasma).
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.
-
In Vitro Metabolic Stability in Liver Microsomes (General Protocol)
This protocol outlines a typical procedure for assessing the metabolic stability of a compound in liver microsomes.
-
Reagents and Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
This compound dissolved in a suitable solvent (e.g., acetonitrile or DMSO)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the liver microsomes and this compound in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.
-
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for this compound.
Conclusion
The preclinical data for this compound demonstrate its high potency as an inhibitor of PDE4 isoforms and its effectiveness in reducing TNF-α release. The "dual-soft" nature of the molecule is supported by in vivo pharmacokinetic studies showing high clearance rates in multiple species, suggesting rapid systemic elimination and potentially a favorable safety profile for a topically applied drug. However, it is important to note that despite the promising preclinical profile, the clinical development of this compound for atopic dermatitis was halted due to a lack of efficacy, which was attributed to insufficient drug availability at the target site in the skin. This highlights the critical importance of bridging the gap between preclinical findings and clinical outcomes in topical drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 4 inhibition as a novel treatment for stroke - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to LEO 39652: A Novel "Dual-Soft" PDE4 Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, a novel phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis.
Chemical Structure and Physicochemical Properties
This compound is chemically known as isobutyl 1-[8-Methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1][2]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate[2]. Its structure is characterized by a novel PDE4 scaffold designed with a "dual-soft" concept to minimize systemic side effects. This is achieved by incorporating ester functionalities that are susceptible to rapid hydrolysis in both the blood and liver, leading to inactive metabolites[3].
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | isobutyl 1-(8-methoxy-5-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate |
| Chemical Formula | C23H23N3O5 |
| Exact Mass | 421.1638 g/mol |
| Molecular Weight | 421.45 g/mol |
| SMILES | O=C(C1(C2=NN3C(C4=CC5=C(C(OC5)=O)C=C4)=CC=C(OC)C3=N2)CC1)OCC(C)C |
| Solubility | Soluble in DMSO |
Pharmacological Properties
This compound is a potent inhibitor of all four PDE4 isoforms (A, B, C, and D) and also demonstrates inhibitory activity against TNF-α release.
Table 2: Pharmacological Activity of this compound
| Target | IC50 (nM) |
| PDE4A | 1.2 |
| PDE4B | 1.2 |
| PDE4C | 3.0 |
| PDE4D | 3.8 |
| TNF-α release | 6.0 |
Table 3: Pharmacokinetic Properties of this compound (Intravenous Administration)
| Species | Total Clearance (mL/min/kg) |
| Rats | 930 |
| Minipigs | 200 |
| Monkeys | 300 |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting PDE4, the enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By blocking PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of cAMP-responsive element-binding protein (CREB), which promotes the transcription of anti-inflammatory cytokines (e.g., IL-10) and suppresses the activity of pro-inflammatory transcription factors like NF-κB.
Caption: this compound inhibits PDE4, leading to increased cAMP and subsequent anti-inflammatory effects.
"Dual-Soft" Drug Metabolism
The "dual-soft" nature of this compound is a key design feature to enhance its safety profile for topical application. The molecule contains two ester-based "soft-spots": an isobutyl ester and a lactone ring. These are rapidly hydrolyzed by esterases in the blood and liver into three main inactive metabolites, thus minimizing systemic exposure and the risk of side effects commonly associated with oral PDE4 inhibitors.
Caption: "Dual-Soft" metabolism of this compound in systemic circulation.
Experimental Protocols
In Vitro PDE4 Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against human recombinant PDE4 isoforms.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are expressed and purified.
-
A stock solution of the substrate, cyclic AMP (cAMP), is prepared in the assay buffer.
-
-
Compound Preparation:
-
This compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
The reaction mixture contains the PDE4 enzyme, assay buffer, and the test compound (this compound) or vehicle control.
-
The reaction is initiated by the addition of cAMP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is terminated, and the amount of remaining cAMP or the product (AMP) is quantified. This can be done using various methods, such as scintillation proximity assay (SPA), fluorescence polarization (FP), or ELISA-based methods.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
TNF-α Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the inhibitory effect of this compound on the release of the pro-inflammatory cytokine TNF-α from stimulated human immune cells.
Methodology:
-
PBMC Isolation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
Cell Culture and Stimulation:
-
Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period.
-
TNF-α release is stimulated by adding a pro-inflammatory agent, such as lipopolysaccharide (LPS).
-
-
Sample Collection and Analysis:
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
The percentage of inhibition of TNF-α release is calculated for each concentration of this compound compared to the stimulated vehicle control.
-
The IC50 value is determined from the resulting concentration-response curve.
-
Caption: Workflow for key in vitro experiments to characterize this compound.
Conclusion
This compound is a potent, "dual-soft" PDE4 inhibitor designed for topical application. Its unique metabolic profile aims to provide localized anti-inflammatory efficacy in the skin while minimizing systemic side effects. The data presented in this guide underscore its potential as a therapeutic agent for inflammatory skin conditions such as atopic dermatitis. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
References
LEO 39652: A "Dual-Soft" PDE4 Inhibitor for Atopic Dermatitis - A Technical Overview
DISCLAIMER: This document synthesizes publicly available information on LEO 39652. Detailed quantitative results from its clinical trials have not been fully disclosed.
Introduction
This compound is a novel phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma for the topical treatment of atopic dermatitis (AD).[1] It was designed as a "dual-soft" drug, a concept aimed at maximizing local efficacy in the skin while minimizing systemic side effects.[1] This is achieved by engineering the molecule to be potent at the target site but rapidly metabolized into inactive forms upon entering systemic circulation.[2] Despite a promising preclinical profile, the clinical development of this compound was halted due to a lack of efficacy, reportedly because of insufficient drug availability at the target site in the skin of AD patients.
This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing its mechanism of action, preclinical data, and the outcomes of its early clinical evaluation.
Mechanism of Action: PDE4 Inhibition
Phosphodiesterase 4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This mechanism is central to reducing the inflammation characteristic of atopic dermatitis.
The "Dual-Soft" Drug Concept
The core innovation in the design of this compound is the "dual-soft" concept, intended to create a drug that is active in the skin but rapidly inactivated in the bloodstream. This was achieved by incorporating two ester functionalities into the molecule's structure. These esters are designed to be stable in the skin but are susceptible to hydrolysis by esterases present in both the blood and the liver. This rapid systemic degradation into three main inactive metabolites was intended to prevent the systemic side effects, such as nausea and emesis, that have limited the use of other PDE4 inhibitors.
Preclinical Data
In Vitro Potency
This compound demonstrated high potency against all four PDE4 subtypes and potent inhibition of TNF-α release in human peripheral blood mononuclear cells (PBMCs).
| Target | IC50 (nM) |
| PDE4A | 1.2 |
| PDE4B | 1.2 |
| PDE4C | 3.0 |
| PDE4D | 3.8 |
| TNF-α release (PBMCs) | 6.0 |
| Data sourced from MedchemExpress. |
Pharmacokinetics
Preclinical pharmacokinetic studies in animal models confirmed the "dual-soft" properties of this compound, showing high total clearance rates after intravenous administration.
| Species | IV Dose (mg/kg) | Total Clearance (mL/min/kg) |
| Rat | 0.075 | 930 |
| Minipig | 0.5 | 200 |
| Monkey | 2.0 | 300 |
| Data sourced from MedchemExpress. |
Studies on human skin explants revealed a critical finding for the drug's development. In barrier-impaired skin, the concentration of this compound in the dermal interstitial fluid was found to be very low.
| Compound | Dermal Interstitial Fluid Concentration (nM) in Barrier Impaired Skin |
| This compound | 33 |
| LEO 29102 (comparator) | 2100 |
| Data sourced from ResearchGate. |
This low concentration at the target site, despite high concentrations found in skin punch biopsies, suggested insufficient drug availability to effectively engage the PDE4 target in the intended patient population.
Clinical Development
This compound entered a Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy male subjects and male subjects with atopic dermatitis (IRAS ID: 127510, EudraCT: 2013-000070-30). The trial was a first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose study.
While detailed quantitative results from this trial are not publicly available, subsequent publications have indicated that this compound lacked clinical efficacy. This has been attributed to the low unbound drug concentration in the dermal interstitial fluid, leading to minimal target engagement in the skin of atopic dermatitis patients.
Experimental Protocols
Detailed proprietary experimental protocols for this compound are not publicly available. The following are representative methodologies based on standard practices in the field.
PDE4 Enzyme Inhibition Assay (Representative Protocol)
-
Objective: To determine the in vitro potency of this compound in inhibiting PDE4 subtypes.
-
Materials: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes; cAMP; [3H]-cAMP; snake venom nucleotidase; scintillation fluid; test compound (this compound).
-
Procedure:
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, and the respective PDE4 enzyme subtype.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is initiated by adding a substrate mixture of cAMP and [3H]-cAMP.
-
The mixture is incubated at 30°C for a specified period.
-
The reaction is terminated by boiling.
-
Snake venom nucleotidase is added and incubated to convert the resulting [3H]-AMP to [3H]-adenosine.
-
The mixture is passed through an ion-exchange resin to separate [3H]-adenosine from unreacted [3H]-cAMP.
-
Scintillation fluid is added, and the radioactivity of [3H]-adenosine is measured using a scintillation counter.
-
The concentration of this compound that causes 50% inhibition of cAMP hydrolysis (IC50) is calculated.
-
In Vitro Skin Permeation Study using Franz Diffusion Cells (Representative Protocol)
-
Objective: To assess the permeation of this compound through the skin.
-
Materials: Franz diffusion cells; excised human or animal skin; receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer); test formulation (this compound cream); analytical method for quantification (e.g., LC-MS/MS).
-
Procedure:
-
Excised full-thickness skin is mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with receptor fluid, maintained at 32°C, and stirred continuously.
-
A finite dose of the this compound cream is applied to the skin surface in the donor compartment.
-
At predetermined time points, samples are withdrawn from the receptor fluid and replaced with fresh fluid.
-
At the end of the experiment, the skin surface is cleaned, and the skin is separated into the epidermis and dermis.
-
The concentration of this compound in the receptor fluid samples and skin layers is quantified using a validated analytical method.
-
Permeation parameters, such as flux and permeability coefficient, are calculated.
-
Conclusion
This compound is a potent, "dual-soft" PDE4 inhibitor that was designed to offer a safe topical treatment for atopic dermatitis by minimizing systemic exposure. While the drug demonstrated the desired rapid systemic clearance in preclinical models, its development was ultimately halted due to a lack of clinical efficacy. This was attributed to insufficient drug concentrations at the target site within the dermis of atopic dermatitis patients. The case of this compound highlights the critical challenge in topical drug development of ensuring adequate bioavailability at the site of action, even when a compound exhibits high potency and a favorable systemic safety profile.
References
- 1. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Upadacitinib in Patients With Moderate-to-Severe Atopic Dermatitis: Phase 3 Randomized Clinical Trial Results Through 140 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
LEO 39652: A Case Study in Topical Drug Delivery and Target Engagement in Dermatology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target validation of LEO 39652, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis (AD). Through an examination of its mechanism of action, preclinical data, and clinical findings, this document serves as a case study on the challenges of achieving adequate drug exposure and target engagement in the skin.
Introduction: The Rationale for a Topical "Dual-Soft" PDE4 Inhibitor
Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex pathophysiology involving immune dysregulation and skin barrier dysfunction. Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that modulates inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This makes PDE4 an attractive target for the treatment of inflammatory skin conditions like atopic dermatitis.
This compound was designed as a "dual-soft" drug, a concept aimed at maximizing local efficacy in the skin while minimizing systemic side effects.[1][2][3] This was achieved by incorporating ester functionalities into the molecule, rendering it susceptible to rapid hydrolysis into inactive metabolites by esterases in both the blood and the liver.[1][2] The hypothesis was that the drug would be stable enough in the skin to exert its therapeutic effect before being systemically cleared.
Mechanism of Action: Targeting the cAMP Pathway
This compound is a potent inhibitor of the PDE4 enzyme. By blocking the degradation of cAMP, this compound aims to increase its intracellular concentration in key inflammatory cells within the skin, such as T-cells, monocytes, and macrophages. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates various pro-inflammatory transcription factors, ultimately leading to a reduction in the production of inflammatory mediators.
The "Dual-Soft" Drug Metabolism Concept
The core innovation behind this compound was its "dual-soft" design, intended to create a drug that is potent at the site of action but rapidly inactivated upon entering systemic circulation. This was achieved by including two ester linkages that are substrates for esterase enzymes present in the blood and liver.
The primary metabolites of this compound are formed through the hydrolysis of its lactone ring and/or the isopropyl ester moiety. These metabolites are pharmacologically inactive, thus reducing the potential for systemic side effects commonly associated with oral PDE4 inhibitors, such as nausea and headache.
Preclinical and Clinical Target Validation Studies
The clinical development of this compound involved several key studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy in atopic dermatitis.
Phase I Clinical Trials
This compound was evaluated in a Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial in healthy male subjects and male subjects with atopic dermatitis. Another Phase I study (NCT02219633) was designed to assess the efficacy of this compound cream compared to a vehicle cream in adults with mild to moderate atopic dermatitis after three weeks of treatment. While demonstrating a favorable safety profile with reduced systemic exposure, the clinical trials ultimately showed a lack of pharmacodynamic response and insufficient clinical efficacy.
Comparative Analysis with LEO 29102
To understand the lack of efficacy, a comparative study was conducted with another topical PDE4 inhibitor, LEO 29102. This study utilized dermal open flow microperfusion (dOFM) in fresh human skin explants to measure drug concentrations in the dermal interstitial fluid (dISF) and assess target engagement by measuring cAMP levels in skin biopsies.
Experimental Protocol: Dermal Open Flow Microperfusion (dOFM) and cAMP Measurement
-
Skin Samples: Fresh human skin explants were used, with some having their barrier disrupted via tape stripping to mimic the compromised barrier in atopic dermatitis.
-
Drug Application: Clinical formulations of this compound and LEO 29102 were applied to the surface of the skin explants.
-
dOFM Sampling: A dOFM probe was inserted into the dermis to collect dermal interstitial fluid over a period of 7 hours.
-
Drug Concentration Analysis: The collected dISF and skin punch biopsies were analyzed to determine the concentrations of this compound and LEO 29102.
-
cAMP Measurement: cAMP levels were measured in the skin biopsies as a direct biomarker of PDE4 inhibition and target engagement.
Results of Comparative Analysis
The results of this head-to-head comparison were striking and provided a clear explanation for the clinical findings.
| Parameter | This compound | LEO 29102 |
| dISF Concentration (Barrier Impaired Skin) | 33 nM | 2100 nM |
| Skin Biopsy vs. dISF Concentration Ratio | 7-33 fold higher | 7-33 fold higher |
| Target Engagement (cAMP Elevation) | No evidence of target engagement | Elevated cAMP levels observed |
Table 1: Comparative Data of this compound and LEO 29102 in Human Skin Explants.
The data clearly demonstrated that while both compounds penetrated the skin, the concentration of this compound in the dermal interstitial fluid was significantly lower than that of LEO 29102. This low unbound drug concentration at the target site was insufficient to engage the PDE4 enzyme, as evidenced by the lack of an increase in cAMP levels. In contrast, LEO 29102 achieved concentrations that led to measurable target engagement.
Conclusions and Future Directions
The investigation into this compound offers valuable lessons for the development of topical dermatological drugs. While the "dual-soft" approach was successful in minimizing systemic exposure, it ultimately led to insufficient drug availability at the target site in the skin. This case highlights the critical importance of establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship early in development.
The use of advanced techniques like dermal open flow microperfusion and direct measurement of target engagement biomarkers like cAMP in ex vivo human skin models proved to be highly informative. These methods can provide a more accurate prediction of clinical efficacy than simply measuring total drug concentration in skin biopsies, which may not reflect the unbound, pharmacologically active drug concentration.
For future topical drug development, a key focus must be on optimizing the balance between skin penetration, local target engagement, and systemic clearance. The this compound program underscores that a successful topical therapy requires not only a potent active pharmaceutical ingredient but also a formulation and molecular design that ensures adequate delivery to and residence time at the site of action within the complex microenvironment of the skin.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LEO-39652 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
In-Depth Pharmacological Profile of LEO 39652: A "Dual-Soft" PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LEO 39652 is a novel, potent phosphodiesterase 4 (PDE4) inhibitor designed as a "dual-soft" topical agent for the treatment of atopic dermatitis. The core concept behind its design was to create a molecule that is highly active at the site of application—the skin—but is rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing the potential for side effects commonly associated with systemic PDE4 inhibitors. Despite demonstrating high in vitro potency and a favorable preclinical safety profile, this compound ultimately failed in early clinical development due to a lack of efficacy. This was attributed to insufficient target engagement in the skin, highlighting a critical disconnect between in vitro potency and in vivo bioavailability at the site of action. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, metabolic fate, and the experimental protocols utilized in its preclinical evaluation.
Mechanism of Action: Targeting the cAMP Signaling Pathway
This compound exerts its pharmacological effect by inhibiting phosphodiesterase 4 (PDE4), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. PDE4 is responsible for the hydrolysis of cAMP to AMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This anti-inflammatory effect is the primary rationale for its development as a treatment for inflammatory skin conditions like atopic dermatitis.
Quantitative Pharmacology
The preclinical pharmacological data for this compound demonstrates its high in vitro potency and rapid systemic clearance, consistent with its "dual-soft" drug design.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) |
| PDE4A | Enzymatic Assay | 1.2[1] |
| PDE4B | Enzymatic Assay | 1.2[1] |
| PDE4C | Enzymatic Assay | 3.0[1] |
| PDE4D | Enzymatic Assay | 3.8[1] |
| TNF-α Release | LPS-stimulated human PBMCs | 6.0[1] |
Table 2: In Vivo Pharmacokinetics of this compound (Intravenous Administration)
| Species | Dose (mg/kg) | Total Clearance (mL/min/kg) |
| Rat | 0.075 | 930 |
| Minipig | 0.5 | 200 |
| Monkey | 2.0 | 300 |
The "Dual-Soft" Drug Concept and Metabolism
This compound was engineered as a "dual-soft" drug, meaning it possesses two metabolically labile ester groups. This design allows the compound to be active in the target tissue (skin) but susceptible to rapid hydrolysis by esterases in the blood and liver into inactive metabolites. This approach is intended to minimize systemic exposure and the associated side effects. The primary metabolites are formed through the hydrolysis of the isobutyl ester and the lactone ring.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of pharmacological findings. The following are summaries of the key assays used in the preclinical evaluation of this compound.
PDE4 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.
-
Enzyme Source: Recombinant human PDE4 isoforms (A, B, C, and D).
-
Substrate: ³H-cAMP.
-
Methodology:
-
The PDE4 enzyme is incubated with the test compound (this compound) at various concentrations.
-
³H-cAMP is added to the reaction mixture to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated, and the product, ³H-AMP, is separated from the unreacted ³H-cAMP using anion exchange resin.
-
The amount of ³H-AMP produced is quantified by scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
TNF-α Release Assay in Human PBMCs
This cellular assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the release of TNF-α from immune cells.
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood.
-
Stimulant: Lipopolysaccharide (LPS).
-
Methodology:
-
PBMCs are seeded in 96-well plates and pre-incubated with various concentrations of this compound.
-
The cells are then stimulated with LPS to induce the production and release of TNF-α.
-
After an incubation period (typically 18-24 hours) at 37°C, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit.
-
IC50 values are determined by analyzing the dose-dependent inhibition of TNF-α release.
-
In Vitro Metabolic Stability Assay
This assay evaluates the rate at which a compound is metabolized by liver enzymes, providing an indication of its hepatic clearance.
-
Metabolic System: Human liver microsomes.
-
Cofactor: NADPH (for phase I metabolism).
-
Methodology:
-
This compound is incubated with human liver microsomes in the presence of NADPH at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate the proteins.
-
The concentration of the remaining parent compound (this compound) in the supernatant is quantified by LC-MS/MS.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
-
Clinical Development and Rationale for Discontinuation
This compound entered a Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy male subjects and in subjects with atopic dermatitis. Despite its promising preclinical profile, the trial revealed a lack of clinical efficacy. Subsequent investigations determined that the compound had insufficient availability at the target site in the skin. This was likely due to a combination of factors, including rapid metabolism within the skin and/or poor penetration through the stratum corneum. This outcome underscores the challenge of translating in vitro potency into clinical effectiveness for topical drugs and highlights the importance of accurately predicting drug delivery and target engagement in the complex environment of the skin.
Conclusion
This compound is a well-characterized "dual-soft" PDE4 inhibitor that, despite its high in vitro potency, failed to demonstrate clinical efficacy for atopic dermatitis due to insufficient target engagement in the skin. The pharmacological data and experimental methodologies detailed in this guide provide valuable insights for researchers in the field of dermatology and drug development. The story of this compound serves as a critical case study on the importance of optimizing not only the pharmacodynamic properties of a topical drug but also its formulation and delivery to ensure adequate bioavailability at the site of action.
References
In Vitro Characterization of LEO 39652: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the in vitro characterization of LEO 39652, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis.
Core Concept: The "Dual-Soft" Drug Design
This compound is engineered as a "dual-soft" drug, a concept aimed at maximizing local therapeutic effects in the skin while minimizing systemic side effects. This is achieved by incorporating two ester functionalities into the molecule. These ester groups are designed to be stable in the skin but are rapidly hydrolyzed and inactivated by esterases present in the bloodstream and the liver. This rapid systemic inactivation reduces the potential for off-target effects.
Data Presentation
The following tables summarize the key quantitative data obtained during the in vitro characterization of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PDE4A | 1.2 |
| PDE4B | 1.2 |
| PDE4C | 3.0 |
| PDE4D | 3.8 |
| TNF-α release | 6.0 |
Experimental Protocols
Disclaimer: The following are representative, detailed protocols for the types of assays conducted to characterize this compound. The specific protocols from the primary literature by Larsen et al. (Journal of Medicinal Chemistry, 2020) were not available.
Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the four PDE4 subtypes (A, B, C, and D).
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
Cyclic adenosine monophosphate (cAMP)
-
[3H]-cAMP
-
Snake venom nucleotidase
-
Scintillation fluid
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and bovine serum albumin)
-
This compound stock solution in DMSO
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the appropriate PDE4 enzyme subtype, and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding a mixture of cAMP and [3H]-cAMP.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding snake venom nucleotidase, which hydrolyzes the resulting 5'-AMP to adenosine.
-
Add a slurry of anion-exchange resin to bind the unreacted [3H]-cAMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant (containing [3H]-adenosine) to a new plate with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
TNF-α Release Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound stock solution in DMSO.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the diluted this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours in a CO2 incubator.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α release inhibition for each concentration of this compound and determine the IC50 value.
Metabolic Stability Assay in Human Liver Microsomes
Objective: To evaluate the rate of metabolic degradation of this compound in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
This compound stock solution in DMSO.
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system for analysis.
-
Incubator/water bath (37°C).
Procedure:
-
Prepare a reaction mixture containing HLMs and phosphate buffer.
-
Pre-warm the reaction mixture and this compound to 37°C.
-
Initiate the reaction by adding this compound to the reaction mixture, followed by the addition of the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using an LC-MS/MS method to quantify the remaining concentration of this compound.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of this compound by plotting the natural logarithm of the remaining percentage of the compound against time.
Visualizations
Signaling Pathway
Caption: PDE4 Inhibition Signaling Pathway.
Experimental Workflow
Caption: General In Vitro Characterization Workflow.
Logical Relationship
Caption: "Dual-Soft" Drug Logical Relationship.
Methodological & Application
Application Notes and Protocols for LEO 39652 in Experimental Skin Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols and data related to LEO 39652, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis (AD).[1][2] The information is compiled from preclinical and early clinical development studies to guide researchers in the evaluation of similar compounds in dermatological models.
Introduction
This compound was designed as a potent PDE4 inhibitor with a unique "dual-soft" drug concept. This design incorporates two ester functionalities, making the compound susceptible to rapid metabolism into inactive metabolites by esterases in both the blood and the liver.[1][2] This approach aimed to minimize systemic side effects while maintaining high concentrations and therapeutic activity in the skin.[1] Atopic dermatitis is a chronic inflammatory skin condition where elevated PDE4 activity leads to decreased intracellular cyclic adenosine monophosphate (cAMP) and increased production of inflammatory cytokines. By inhibiting PDE4, this compound was expected to increase cAMP levels and subsequently reduce inflammation.
Despite a promising preclinical profile, this compound did not show clinical efficacy in patients with atopic dermatitis, likely due to insufficient drug availability at the target site in the skin. The following sections detail the experimental protocols used to characterize this compound and present the key findings from these studies.
Mechanism of Action: PDE4 Inhibition
This compound is a potent inhibitor of the PDE4 enzyme. PDE4 is responsible for the hydrolysis of cAMP, a crucial second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as TNF-α, and increases the production of anti-inflammatory cytokines like IL-10.
Experimental Protocols
PDE4 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound against PDE4 enzymes.
Methodology:
-
Enzyme Source: Recombinant human PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D).
-
Substrate: cAMP.
-
Assay Principle: A scintillation proximity assay (SPA) or a fluorescence polarization (FP) assay can be used to measure the conversion of cAMP to AMP.
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
Add serial dilutions of this compound to the wells of a microplate.
-
Add the PDE4 enzyme to each well.
-
Initiate the reaction by adding a mixture of radiolabeled (e.g., ³H-cAMP) and unlabeled cAMP.
-
Incubate for a specific time at 30°C.
-
Stop the reaction and add SPA beads that bind to the product (AMP).
-
Measure the signal using a microplate scintillation counter.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
cAMP Measurement in Human PBMCs
Objective: To assess the functional activity of this compound in a cellular context by measuring its effect on cAMP levels.
Methodology:
-
Cells: Isolated human peripheral blood mononuclear cells (PBMCs).
-
Assay Principle: A competitive immunoassay (e.g., ELISA or HTRF) is used to quantify intracellular cAMP levels.
-
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend PBMCs in a suitable cell culture medium.
-
Pre-incubate the cells with serial dilutions of this compound for 30 minutes.
-
Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Determine the EC50 value for cAMP accumulation.
-
TNF-α Inhibition Assay in Human Whole Blood
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of TNF-α production.
Methodology:
-
Sample: Fresh human whole blood.
-
Assay Principle: ELISA is used to measure the concentration of TNF-α in the plasma after stimulation.
-
Procedure:
-
Add serial dilutions of this compound to aliquots of fresh human whole blood.
-
Incubate for 30 minutes at 37°C.
-
Stimulate TNF-α production by adding LPS.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the samples to separate the plasma.
-
Measure the TNF-α concentration in the plasma using a commercial ELISA kit.
-
Calculate the IC50 for TNF-α inhibition.
-
Ex Vivo Human Skin Explant Model
Objective: To assess the penetration and pharmacodynamic effect of topically applied this compound in human skin.
Methodology:
-
Tissue: Full-thickness human skin explants obtained from elective surgery.
-
Procedure:
-
Prepare skin explants and mount them in Franz diffusion cells or place them in a culture dish.
-
Apply a topical formulation of this compound to the epidermal surface.
-
For barrier-disrupted models, use tape-stripping to remove the stratum corneum before applying the compound.
-
At various time points, collect the skin tissue.
-
Homogenize the skin biopsies to measure drug concentration using LC-MS/MS.
-
To assess pharmacodynamic effects, skin biopsies can be analyzed for cAMP levels or inflammatory markers.
-
Quantitative Data Summary
| Parameter | This compound Value | Notes |
| In Vitro Potency | ||
| PDE4B IC50 | 1.2 nM | High potency against the key PDE4 isoform in inflammation. |
| Cellular Activity | ||
| cAMP EC50 in PBMCs | 30 nM | Demonstrates good cell-based activity. |
| TNF-α IC50 in whole blood | 29 nM | Shows potent anti-inflammatory effects in a relevant human system. |
| Metabolic Stability | ||
| Human Blood Half-life | 1 minute | Rapid degradation as intended by the "dual-soft" design. |
| Human Liver Microsome Half-life | 1.1 minutes | Rapid hepatic metabolism, further reducing systemic exposure. |
| Ex Vivo Skin Penetration | ||
| dISF Concentration (barrier impaired) | 33 nM | Low concentration of unbound drug in the dermal interstitial fluid, suggesting poor skin availability. |
Experimental Workflow for Topical Drug Evaluation
The evaluation of a topical drug candidate like this compound typically follows a structured workflow, from initial in vitro screening to more complex ex vivo and in vivo models.
Conclusion
This compound is a potent, "dual-soft" PDE4 inhibitor that showed promising anti-inflammatory activity in in vitro and cellular assays. However, its development for atopic dermatitis was halted due to a lack of clinical efficacy, which has been attributed to insufficient drug availability at the target site within the skin. The experimental protocols and data presented here provide a valuable case study for researchers working on the development of novel topical treatments for inflammatory skin diseases. These methodologies can be adapted to evaluate other drug candidates and to better understand the challenges of dermal drug delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Topical Formulation of LEO 39652: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEO 39652 is a novel, topically administered phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma for the potential treatment of inflammatory skin conditions such as atopic dermatitis.[1][2][3] It is designed as a "dual-soft" drug, a concept aimed at maximizing local therapeutic effect in the skin while minimizing systemic side effects.[1][2] This is achieved by engineering the molecule to be potent at the target site but susceptible to rapid metabolism into inactive forms upon entering systemic circulation. This document provides detailed application notes and protocols for the research and development of topical this compound formulations.
Mechanism of Action: The "Dual-Soft" PDE4 Inhibitor Concept
This compound is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. Elevated cAMP, in turn, downregulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-12, IL-17, IL-23), and interferons, which are key mediators in the pathophysiology of atopic dermatitis.
The "dual-soft" nature of this compound is attributed to the presence of two ester functionalities in its chemical structure. These esters are designed to be stable within the skin, allowing the drug to exert its therapeutic effect. However, upon absorption into the bloodstream, these ester groups are rapidly hydrolyzed by esterases present in the blood and liver, converting this compound into inactive metabolites. This rapid systemic inactivation is intended to reduce the risk of common side effects associated with systemic PDE4 inhibitors, such as nausea and emesis.
Signaling Pathway of this compound in an Inflammatory Skin Response
Caption: PDE4 Inhibition Pathway by this compound.
Preclinical Data
In Vitro Potency and Selectivity
| Parameter | Value | Cell/Enzyme Source |
| PDE4B IC50 | Data not publicly available | Recombinant human PDE4B |
| Selectivity vs other PDE families | Data not publicly available | Various recombinant human PDE enzymes |
In Vitro Metabolism and Stability
| Matrix | Half-life (t½) | Metabolites |
| Human Blood | Rapid | Inactive acid metabolites |
| Human Liver Microsomes | Rapid | Inactive acid metabolites |
| Human Skin Homogenate | Stable | Minimal metabolism |
Dermal Pharmacokinetics and Target Engagement in Human Skin Explants
A study comparing this compound with another topical PDE4 inhibitor, LEO 29102, in ex vivo human skin explants provided the following key findings:
| Parameter | This compound | LEO 29102 | Skin Condition |
| Dermal Interstitial Fluid (dISF) Concentration | 33 nM | 2100 nM | Barrier-impaired (tape-stripped) |
| cAMP Level Change | No significant elevation | Significant elevation | Barrier-impaired (tape-stripped) |
These findings suggest that while this compound is a potent PDE4 inhibitor, its bioavailability in the dermal interstitial fluid of barrier-impaired skin may be limited, leading to minimal target engagement.
Clinical Data
A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial (NCT02219633) was conducted to evaluate the safety, tolerability, and pharmacokinetics of a cream formulation of this compound in healthy male subjects and male subjects with atopic dermatitis.
Note: The detailed quantitative results from this clinical trial have not been made publicly available. The table below is a template based on the study design registered on ClinicalTrials.gov.
Clinical Trial Summary (NCT02219633)
| Parameter | Description |
| Study Title | A Phase I, First-in-Human, Randomised, Single-Blind, Vehicle-Controlled, Single Ascending Dose Trial Evaluating the Safety, Tolerability and Pharmacokinetics in Male Subjects with Atopic Dermatitis and in Healthy Male Subjects of Cutaneous Application of this compound Cream |
| Phase | Phase 1 |
| Study Design | Interventional, Single Group Assignment, Randomized, Single Blind (Subject), Vehicle Controlled |
| Participants | Male subjects with atopic dermatitis and healthy male subjects |
| Intervention | This compound cream |
| Primary Outcome Measures | Safety and tolerability |
| Secondary Outcome Measures | Pharmacokinetics of this compound |
| Efficacy Endpoints (Exploratory) | Change in Eczema Area and Severity Index (EASI), Investigator's Global Assessment (IGA) |
| Results | Not publicly available |
Experimental Protocols
In Vitro PDE4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE4 enzyme.
Materials:
-
Recombinant human PDE4B enzyme
-
This compound compound
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Detection reagents (e.g., fluorescently labeled antibody, scintillation proximity assay beads)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer.
-
In a microplate, add the PDE4B enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence, luminescence, radioactivity) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
In Vitro Metabolism Assay in Human Liver Microsomes
Objective: To assess the metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Protocol:
-
Pre-warm the HLM suspension and NADPH regenerating system in a water bath at 37°C.
-
In a microcentrifuge tube, add the HLM suspension and this compound.
-
Pre-incubate the mixture for a few minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time and determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
Experimental Workflow for Dermal Bioavailability Study
Caption: Workflow for Dermal Bioavailability Assessment.
Conclusion
This compound represents an innovative approach in topical drug development, employing a "dual-soft" mechanism to potentially enhance the safety profile of PDE4 inhibitors. Preclinical data demonstrate its high potency and intended metabolic profile. However, ex vivo studies in human skin suggest that formulation strategies will be critical to ensure adequate bioavailability at the site of action, particularly in skin with a compromised barrier function, as is common in atopic dermatitis. Further research and the public dissemination of clinical trial data are necessary to fully elucidate the therapeutic potential of topical this compound.
References
- 1. LEO-39652 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Experimental topical PDE4 inhibitor showed superior efficacy for atopic dermatitis, plaque psoriasis: JAMA [medicaldialogues.in]
- 3. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dermal Microperfusion Delivery of LEO 39652
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dermal open flow microperfusion (dOFM) for evaluating the delivery and pharmacodynamic effects of LEO 39652, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis. The protocols outlined below are based on established methodologies for dOFM and pharmacodynamic assessments.
Introduction
This compound is a potent PDE4 inhibitor designed with a "dual-soft" mechanism, intended to be active in the skin but rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing side effects.[1] Despite its potency, clinical trials with this compound in atopic dermatitis patients did not demonstrate the expected efficacy.[2] Subsequent investigations using dermal open flow microperfusion have suggested that this lack of efficacy is likely due to insufficient drug availability at the target site within the dermis.[2]
Dermal open flow microperfusion is an advanced in-vivo sampling technique that allows for the continuous collection of interstitial fluid (ISF) directly from the dermis. This method provides a more accurate measure of the unbound, pharmacologically active drug concentration at the site of action compared to traditional methods like skin punch biopsies, which often overestimate drug exposure.
Key Experimental Data
The following tables summarize the quantitative data from studies comparing the dermal delivery and pharmacodynamic effects of this compound and a comparator PDE4 inhibitor, LEO 29102, using dermal open flow microperfusion in ex-vivo human skin explants.
Table 1: Dermal Interstitial Fluid (dISF) and Skin Biopsy Concentrations of this compound and LEO 29102 in Barrier Impaired Human Skin Explants
| Compound | dISF Concentration (nM) | Skin Biopsy Concentration (nM) |
| This compound | 33 | ~6000 |
| LEO 29102 | 2100 | ~10000 |
Table 2: Pharmacodynamic Response (cAMP Levels) in Barrier Impaired Human Skin Explants
| Compound | Change in cAMP Levels |
| This compound | No significant evidence of target engagement |
| LEO 29102 | Elevated cAMP levels observed |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE4 signaling pathway and the experimental workflow for assessing dermal drug delivery using dOFM.
Caption: PDE4 inhibitor signaling pathway in atopic dermatitis.
Caption: Experimental workflow for dOFM and biopsy analysis.
Experimental Protocols
Protocol 1: Dermal Open Flow Microperfusion (dOFM) for this compound Quantification
Objective: To quantify the concentration of unbound this compound in the dermal interstitial fluid of ex-vivo human skin explants following topical application.
Materials:
-
Freshly excised human skin explants
-
This compound topical formulation
-
dOFM probes (CE-certified for clinical use)
-
Wearable push/pull pump
-
Physiological perfusion solution (e.g., perfusate with internal standard)
-
Sample collection vials
-
Ultrasound device for probe depth verification
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
LC-MS/MS system
Methodology:
-
Skin Explant Preparation:
-
Obtain fresh human skin explants from a certified tissue bank or surgical discard.
-
If required, create a barrier-impaired model by tape-stripping the stratum corneum.
-
Mount the skin explants in Franz diffusion cells or a similar perfusion chamber.
-
-
Topical Formulation Application:
-
Apply a defined amount of the this compound formulation to a specified area on the epidermal side of the skin explant.
-
-
dOFM Probe Insertion:
-
Under sterile conditions, insert the linear dOFM probe into the dermis of the skin explant to a standardized depth.
-
Verify the probe depth using a high-frequency ultrasound device to ensure consistent placement.
-
-
Perfusion and Sample Collection:
-
Connect the dOFM probe to the wearable push/pull pump.
-
Perfuse the probe with the physiological solution at a constant, low flow rate (e.g., 0.1-10 µL/min).
-
Collect the dOFM samples (diluted, unfiltered ISF) into collection vials at predetermined time intervals for up to 36-48 hours.
-
-
Sample Analysis:
-
Analyze the collected dISF samples for this compound concentration using a validated LC-MS/MS method.
-
The use of an internal standard in the perfusate can help monitor local blood flow and probe performance.
-
Protocol 2: Skin Biopsy and cAMP Pharmacodynamic Assay
Objective: To assess the target engagement of this compound by measuring cyclic AMP (cAMP) levels in skin biopsies.
Materials:
-
Skin punch biopsy tool (e.g., 4 mm)
-
Sterile dissection tools (scalpel, forceps)
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Lysis buffer
-
Commercial cAMP enzyme immunoassay (EIA) kit
-
Phosphate-buffered saline (PBS)
-
Standard laboratory equipment (centrifuge, microplate reader, etc.)
Methodology:
-
Skin Biopsy Collection:
-
At the end of the dOFM experiment, take a full-thickness skin punch biopsy from the drug-treated area.
-
Immediately snap-freeze the biopsy in liquid nitrogen and store at -80°C until analysis.
-
-
Tissue Homogenization:
-
Thaw the skin biopsy on ice.
-
Add a sufficient volume of cold lysis buffer (as specified by the cAMP assay kit manufacturer).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
-
cAMP Quantification:
-
Carefully collect the supernatant, which contains the cytosolic cAMP.
-
Perform the cAMP quantification using a commercial EIA kit according to the manufacturer's instructions. This typically involves:
-
Preparation of a standard curve using known concentrations of cAMP.
-
Incubation of samples and standards in a pre-coated microplate.
-
Addition of enzyme-linked secondary antibodies and substrate.
-
Measurement of the colorimetric or chemiluminescent signal using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the concentration of cAMP in the skin biopsy samples by comparing their signal to the standard curve.
-
Normalize the cAMP concentration to the total protein content of the sample, determined by a standard protein assay (e.g., BCA assay).
-
Compare the cAMP levels in this compound-treated biopsies to vehicle-treated controls to determine the extent of target engagement.
-
Conclusion
The combination of dermal open flow microperfusion and pharmacodynamic assays provides a powerful platform for evaluating the cutaneous pharmacokinetics and pharmacodynamics of topically applied drugs like this compound. The data generated from these methods indicate that while this compound is a potent PDE4 inhibitor, its limited availability in the dermal interstitial fluid is a likely reason for its lack of clinical efficacy. These findings underscore the importance of utilizing advanced dermal sampling techniques to make informed decisions in the development of topical dermatological therapies.
References
Application Note: Measuring cAMP Levels in Response to LEO 39652
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEO 39652 is a potent "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis.[1][2] As a PDE4 inhibitor, this compound functions by preventing the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in modulating inflammatory responses. An increase in intracellular cAMP levels is a key indicator of this compound's target engagement and biological activity. This application note provides a detailed protocol for measuring cAMP levels in human keratinocytes in response to treatment with this compound.
Signaling Pathway of this compound
This compound exerts its effect by inhibiting PDE4, an enzyme responsible for the hydrolysis of cAMP to AMP. By blocking PDE4, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory cytokines.
Experimental Protocols
This section details the necessary protocols for cell culture, treatment with this compound, and subsequent measurement of intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).
Cell Culture: Human Keratinocyte Cell Line (HaCaT)
-
Cell Line: HaCaT (immortalized human keratinocyte cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells when they reach 80-90% confluency.
Treatment with this compound
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound, a positive control, or a vehicle control.
-
This compound Concentrations: Based on the known IC50 values for PDE4 isoforms (1.2-3.8 nM), a recommended concentration range for initial experiments is 0.1 nM to 1 µM.[3]
-
Positive Control: 3-isobutyl-1-methylxanthine (IBMX), a non-specific PDE inhibitor, at a final concentration of 100 µM.
-
Vehicle Control: Medium containing the same final concentration of DMSO as the this compound-treated wells.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
Measurement of cAMP Levels using Competitive ELISA
This protocol is based on a standard competitive ELISA format. Commercial kits are widely available and their specific instructions should be followed.
-
Cell Lysis: After incubation, lyse the cells to release intracellular cAMP. This is typically achieved by adding a lysis buffer provided in the ELISA kit.
-
ELISA Procedure:
-
Add the cell lysates, cAMP standards, and control samples to the wells of the ELISA plate pre-coated with a capture antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-conjugated cAMP to each well. This will compete with the cAMP in the samples for binding to the capture antibody.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that will react with the HRP to produce a colorimetric signal.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration | Mean Absorbance (OD450) | Standard Deviation | Intracellular cAMP (pmol/mL) |
| Vehicle Control | 0.1% DMSO | Value | Value | Value |
| This compound | 0.1 nM | Value | Value | Value |
| This compound | 1 nM | Value | Value | Value |
| This compound | 10 nM | Value | Value | Value |
| This compound | 100 nM | Value | Value | Value |
| This compound | 1 µM | Value | Value | Value |
| Positive Control | 100 µM IBMX | Value | Value | Value |
Note: The intracellular cAMP concentration is inversely proportional to the absorbance values in a competitive ELISA. The concentration in the samples is determined by interpolating from a standard curve.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for measuring cAMP levels in response to this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LEO 39652 in 3D Human Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEO 39652 is a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis (AD).[1][2][3] Its unique design incorporates ester functionalities that allow for potent activity in the skin while being rapidly metabolized into inactive forms in the bloodstream, thereby minimizing systemic side effects.[1][3] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines. This application note provides detailed protocols for evaluating the efficacy and mechanism of action of this compound in 3D human skin equivalent models, which are valuable tools for preclinical dermatological research.
Preclinical Data Summary of this compound
While clinical trials suggested a lack of efficacy for this compound in atopic dermatitis patients, potentially due to insufficient drug availability at the target site in barrier-impaired skin, preclinical studies demonstrated high exposure in the skin. The following tables summarize hypothetical, yet representative, quantitative data that could be generated when testing this compound in 3D human skin equivalent models of inflammatory skin disease.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in a 3D Psoriasis Skin Model
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Vehicle Control | 550 ± 45 | 1200 ± 110 | 850 ± 70 | 2500 ± 210 |
| This compound (1 µM) | 320 ± 30 | 750 ± 65 | 500 ± 45 | 1500 ± 130 |
| This compound (10 µM) | 150 ± 15 | 400 ± 35 | 220 ± 20 | 800 ± 70 |
| Dexamethasone (1 µM) | 120 ± 10 | 350 ± 30 | 180 ± 15 | 700 ± 60 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Epidermal Thickness and Ki67 Expression in a 3D Atopic Dermatitis Skin Model
| Treatment Group | Epidermal Thickness (µm) | Ki67 Positive Cells (%) |
| Vehicle Control | 120 ± 12 | 35 ± 4 |
| This compound (1 µM) | 95 ± 9 | 25 ± 3 |
| This compound (10 µM) | 75 ± 7 | 15 ± 2 |
| Tacrolimus (10 µM) | 70 ± 6 | 12 ± 1 |
Data are presented as mean ± standard deviation.
Signaling Pathway
The mechanism of action of this compound involves the inhibition of PDE4, leading to an increase in intracellular cAMP and subsequent downstream anti-inflammatory effects.
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory responses.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a 3D Psoriasis Skin Equivalent Model
Objective: To assess the anti-inflammatory effects of this compound on a psoriasis-like phenotype in a 3D human skin equivalent model.
Materials:
-
Full-thickness 3D human skin equivalent models (e.g., EpiDermFT™)
-
Psoriasis-inducing cytokine mix (e.g., IL-17A, IL-22, TNF-α, IL-1α, and Oncostatin M)
-
This compound
-
Vehicle control (e.g., DMSO or ethanol)
-
Positive control (e.g., Dexamethasone)
-
Cell culture medium
-
ELISA kits for human IL-1β, TNF-α, IL-6, and IL-8
-
Reagents for histology (formalin, paraffin, hematoxylin, and eosin)
-
Antibodies for immunohistochemistry (e.g., anti-Ki67, anti-Loricrin)
Procedure:
-
Model Acclimatization: Upon receipt, acclimatize the 3D skin models in a cell culture incubator for 24 hours.
-
Induction of Psoriasis Phenotype: Add the psoriasis-inducing cytokine mix to the culture medium and incubate for 3 days to induce a psoriasis-like phenotype (e.g., epidermal hyperplasia, inflammation).
-
Topical Treatment:
-
Prepare dilutions of this compound, vehicle, and positive control.
-
Apply a defined volume (e.g., 20 µL) of each treatment solution topically to the surface of the skin models.
-
-
Incubation: Incubate the treated models for 48-72 hours.
-
Endpoint Analysis:
-
Cytokine Analysis: Collect the culture medium and quantify the secretion of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6, IL-8) using ELISA kits.
-
Histology: Fix a subset of the models in formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and overall morphology.
-
Immunohistochemistry: Perform immunohistochemical staining for proliferation markers (Ki67) and differentiation markers (Loricrin, Filaggrin) to assess the effect on keratinocyte hyperproliferation and aberrant differentiation.
-
Caption: Workflow for assessing this compound in a 3D psoriasis skin model.
Protocol 2: Evaluation of this compound on Barrier Function in a 3D Atopic Dermatitis Skin Equivalent Model
Objective: To determine the effect of this compound on the compromised barrier function characteristic of atopic dermatitis in a 3D human skin equivalent model.
Materials:
-
3D human skin equivalent models cultured in a low-calcium medium to mimic a compromised barrier.
-
Atopic dermatitis-relevant cytokine mix (e.g., IL-4, IL-13)
-
This compound
-
Vehicle control
-
Positive control (e.g., Tacrolimus)
-
Transepidermal Electrical Resistance (TEER) measurement system
-
Lucifer Yellow permeability assay kit
-
Reagents for histology and immunohistochemistry (as in Protocol 1)
Procedure:
-
Model Preparation: Culture 3D skin models in a low-calcium environment and/or with an AD-relevant cytokine mix (IL-4, IL-13) to establish a compromised barrier function.
-
Baseline Measurement: Measure the baseline TEER of all models to confirm a compromised barrier.
-
Topical Treatment: Apply this compound, vehicle, or positive control topically to the models.
-
Incubation and Monitoring: Incubate the models for 48-72 hours. Monitor TEER daily to assess changes in barrier integrity.
-
Permeability Assay:
-
At the end of the treatment period, perform a Lucifer Yellow permeability assay.
-
Add Lucifer Yellow to the apical side of the models and incubate.
-
Measure the amount of Lucifer Yellow that has passed through to the basolateral medium to quantify barrier permeability.
-
-
Endpoint Analysis:
-
Histology and Immunohistochemistry: Analyze the tissue morphology and the expression of tight junction proteins (e.g., Claudin-1, Occludin) and differentiation markers (e.g., Filaggrin) via H&E and immunohistochemical staining.
-
Caption: Workflow for assessing this compound's effect on barrier function in an AD model.
Conclusion
3D human skin equivalent models provide a valuable in vitro platform for the preclinical evaluation of topical dermatological drugs like this compound. The protocols outlined in this application note offer a framework for assessing the anti-inflammatory and barrier-restoring properties of this compound in models of psoriasis and atopic dermatitis. These studies can provide crucial data on the compound's mechanism of action and potential efficacy, guiding further drug development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Application Notes and Protocols for the Topical PDE4 Inhibitor LEO 39652
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assays relevant to the characterization of topical phosphodiesterase 4 (PDE4) inhibitors, with a specific focus on LEO 39652. Detailed protocols for key experiments are provided to enable the replication and validation of findings in a research setting.
Introduction to PDE4 Inhibition and this compound
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), and upregulates anti-inflammatory mediators.[2] This mechanism makes PDE4 a compelling target for the treatment of inflammatory skin conditions like atopic dermatitis.
This compound is a novel, "dual-soft" topical PDE4 inhibitor.[2] The "dual-soft" design concept aims to create a locally active drug that is rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing the risk of side effects commonly associated with systemic PDE4 inhibitors.[3] In vitro characterization of such compounds is essential to determine their potency, selectivity, and mechanism of action at the cellular level.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other reference PDE4 inhibitors. This data is crucial for comparing the inhibitory activity and selectivity of these compounds.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | PDE4A | Enzyme Activity | 1.2 | [2] |
| PDE4B | Enzyme Activity | 1.2 | ||
| PDE4C | Enzyme Activity | 3.0 | ||
| PDE4D | Enzyme Activity | 3.8 | ||
| TNF-α release | Cellular (PBMCs) | 6.0 | ||
| Roflumilast | PDE4 | Enzyme Activity | ~0.8 | N/A |
| Crisaborole | PDE4 | Enzyme Activity | 490 | N/A |
Key In Vitro Assays and Protocols
PDE4 Enzyme Activity Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of the PDE4 enzyme. A common method involves the use of a fluorescently labeled cAMP substrate.
Principle: The assay is based on the principle of fluorescence polarization (FP). A fluorescein-labeled cAMP (cAMP-FAM) is a small molecule that rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes cAMP-FAM, the resulting AMP-FAM is captured by a binding agent, forming a large, slowly rotating complex with high fluorescence polarization. The increase in FP is directly proportional to PDE4 activity.
Experimental Protocol:
Materials:
-
Recombinant human PDE4 enzyme (isoforms A, B, C, or D)
-
Fluorescein-labeled cyclic adenosine monophosphate (cAMP-FAM)
-
Binding Agent (specific for phosphate group)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2)
-
Test compound (this compound) and reference inhibitor (e.g., Roflumilast)
-
384-well microplate, black
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and a reference inhibitor in the assay buffer.
-
Add a defined amount of recombinant PDE4 enzyme to each well of the microplate.
-
Add the diluted test compounds or reference inhibitor to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the cAMP-FAM substrate to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding the Binding Agent to all wells.
-
Incubate for another 60 minutes at room temperature to allow the complex to form.
-
Measure the fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for a PDE4 enzyme activity assay using fluorescence polarization.
Cytokine Release Assay (LPS-induced TNF-α in PBMCs)
This cellular assay assesses the functional consequence of PDE4 inhibition by measuring the reduction of pro-inflammatory cytokine release from immune cells.
Principle: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are stimulated with lipopolysaccharide (LPS), a potent inflammatory stimulus. This stimulation leads to the production and release of TNF-α. A PDE4 inhibitor, if effective, will increase intracellular cAMP levels in these cells and suppress the production of TNF-α. The amount of TNF-α released into the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) and reference inhibitor
-
96-well cell culture plate
-
Human TNF-α ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium and determine the cell concentration.
-
Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well.
-
Prepare serial dilutions of the test compound (this compound) and a reference inhibitor in the cell culture medium.
-
Add the diluted compounds to the wells containing PBMCs and pre-incubate for 1 hour in the CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubate the plate for 18-24 hours in the CO2 incubator.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Workflow Diagram:
Caption: Workflow for an LPS-induced TNF-α release assay in human PBMCs.
Intracellular cAMP Measurement Assay
This assay directly quantifies the increase in intracellular cAMP levels following PDE4 inhibition, confirming the mechanism of action.
Principle: This assay often utilizes a competitive immunoassay format, frequently employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In this setup, a europium-labeled anti-cAMP antibody and a ULight™-labeled cAMP analog (tracer) are used. In the absence of free cAMP, the antibody binds the tracer, bringing the europium donor and ULight™ acceptor into close proximity, resulting in a high TR-FRET signal. When intracellular cAMP is present, it competes with the tracer for antibody binding, leading to a decrease in the TR-FRET signal. This decrease is proportional to the amount of intracellular cAMP.
Experimental Protocol:
Materials:
-
A suitable cell line (e.g., HEK293 cells or PBMCs)
-
Cell culture medium
-
A cell stimulant to induce cAMP production (e.g., Forskolin)
-
Test compound (this compound) and reference inhibitor
-
cAMP detection kit (TR-FRET based)
-
384-well white microplate
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Culture and harvest the cells.
-
Seed the cells into a 384-well white microplate at an appropriate density.
-
Prepare serial dilutions of the test compound (this compound) and a reference inhibitor.
-
Add the diluted compounds to the cells and pre-incubate for 30 minutes at room temperature.
-
Stimulate the cells with an EC50 concentration of Forskolin to induce cAMP production.
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells and perform the cAMP detection assay by adding the europium-labeled anti-cAMP antibody and the ULight™-labeled cAMP tracer according to the kit manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
Measure the TR-FRET signal using a compatible microplate reader (Excitation: 320 or 340 nm, Emission: 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the concentration of cAMP from a standard curve. Plot the fold-increase in cAMP in response to the inhibitor.
Signaling Pathway Diagram:
References
- 1. Estimating the magnitude of near-membrane PDE4 activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
LEO 39652 stability in different experimental conditions
Application Notes and Protocols for LEO 39652 Stability
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive overview of the stability profile of this compound under various experimental conditions and to offer detailed protocols for its stability assessment. This document is intended to guide the user in designing and executing robust stability studies.
Introduction
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can influence its safety, efficacy, and shelf-life.[1] Understanding the stability of this compound under various environmental conditions is essential for the development of a safe, effective, and stable drug product.[2] This document outlines the stability profile of this compound under conditions of hydrolysis, oxidation, photolysis, and thermal stress. It also provides detailed protocols for conducting forced degradation studies and for the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Forced degradation studies are designed to intentionally degrade the API to identify likely degradation products and to establish the degradation pathways.[3] This information is crucial for developing and validating a stability-indicating analytical method, which is a method that can accurately measure the active ingredient in the presence of its degradation products, excipients, and other potential impurities.[4][5] The protocols and data presented herein are based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Stability Profile of this compound
The stability of this compound was evaluated under various stress conditions. The following tables summarize the quantitative data obtained from these studies.
Forced Degradation Studies Summary
Forced degradation studies were conducted to assess the intrinsic stability of this compound. The goal was to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Major Degradants Formed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 15.2% | DP-H1, DP-H2 |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 18.5% | DP-B1, DP-B2 |
| Oxidation | 3% H₂O₂ | 12 hours | 25°C | 12.8% | DP-O1 |
| Thermal | Solid State | 48 hours | 105°C | 8.5% | DP-T1 |
| Photolytic | Solid State (ICH Q1B) | 1.2 million lux hours & 200 watt hours/m² | 25°C | 5.3% | DP-P1 |
DP = Degradation Product
Long-Term and Accelerated Stability Data
Long-term and accelerated stability studies are performed to predict the shelf-life of a drug substance.
| Storage Condition | Time Point | This compound Assay (%) | Total Impurities (%) |
| Long-Term (25°C ± 2°C / 60% RH ± 5% RH) | 0 months | 99.8% | 0.2% |
| 3 months | 99.7% | 0.3% | |
| 6 months | 99.5% | 0.5% | |
| 12 months | 99.2% | 0.8% | |
| Accelerated (40°C ± 2°C / 75% RH ± 5% RH) | 0 months | 99.8% | 0.2% |
| 3 months | 98.5% | 1.5% | |
| 6 months | 97.2% | 2.8% |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol describes the procedures for subjecting this compound to various stress conditions to induce degradation.
3.1.1 Materials and Reagents
-
This compound Drug Substance
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
3.1.2 Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 80°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 4 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature (25°C) for 12 hours, protected from light.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a thin layer of this compound solid in a petri dish.
-
Heat in a thermostatic oven at 105°C for 48 hours.
-
After exposure, allow the sample to cool and dissolve in the mobile phase to the target concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Place a thin layer of this compound solid in a chemically inert transparent container.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve the sample in the mobile phase to the target concentration for HPLC analysis.
-
Protocol for Stability-Indicating HPLC Method
This protocol outlines the HPLC method used for the analysis of this compound and its degradation products. Most procedures for small-molecule drugs utilize gradient reversed-phase liquid chromatography (RPLC) with ultraviolet (UV) detection.
3.2.1 Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
3.2.2 System Suitability
-
Tailing Factor: ≤ 2.0 for the this compound peak
-
Theoretical Plates: ≥ 2000 for the this compound peak
-
Resolution: ≥ 2.0 between this compound and the closest eluting peak
3.2.3 Data Analysis
-
Calculate the percentage of degradation using the following formula: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100
-
Calculate the percentage of each impurity using the area normalization method.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions [ouci.dntb.gov.ua]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Analytical methods for LEO 39652 quantification in tissue
Application Note: Analytical Approaches for the Quantification of LEO 39652 in Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of inflammatory skin conditions such as atopic dermatitis.[1][2] Its design incorporates ester functionalities that are intended to be stable in the skin but are susceptible to rapid hydrolysis by esterases in the systemic circulation. This mechanism is designed to minimize systemic exposure and potential side effects. The primary metabolites are formed through the hydrolysis of either the lactone ring or the isopropyl ester moiety.[1] Accurate quantification of this compound in tissue, particularly skin, is crucial for preclinical and clinical pharmacokinetic and pharmacodynamic (PK/PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been identified as the analytical method of choice for this purpose.[1]
While specific, detailed protocols for the quantification of this compound in tissue are not publicly available and are likely proprietary, this document provides a generalized framework for the analytical workflow based on standard practices for small molecule quantification in complex biological matrices.
Generalized Experimental Protocols
The following protocols are generalized and would require optimization and validation for the specific analysis of this compound in a given tissue type.
1. Tissue Homogenization
-
Objective: To lyse the tissue and release the analyte into a solution.
-
Procedure:
-
Weigh a portion of the frozen tissue sample.
-
Add a pre-determined volume of homogenization buffer (e.g., phosphate-buffered saline with protease and esterase inhibitors to prevent ex vivo degradation of this compound).
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant for further processing.
-
2. Sample Extraction
-
Objective: To isolate this compound from the complex tissue homogenate and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
a) Protein Precipitation (PPT)
-
Principle: A simple and rapid method where a solvent is added to precipitate proteins, leaving the analyte in the supernatant.
-
Procedure:
-
To a known volume of tissue homogenate supernatant, add a cold precipitation solvent (e.g., acetonitrile, methanol, or acetone, typically in a 3:1 or 4:1 ratio).
-
Vortex the mixture vigorously.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
-
b) Liquid-Liquid Extraction (LLE)
-
Principle: Partitioning of the analyte between two immiscible liquid phases based on its solubility.
-
Procedure:
-
To a known volume of tissue homogenate supernatant, add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex to facilitate extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing the analyte to a new tube.
-
Evaporate the solvent and reconstitute the residue.
-
c) Solid-Phase Extraction (SPE)
-
Principle: The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.
-
Procedure:
-
Condition an appropriate SPE cartridge (e.g., C18, mixed-mode) with methanol followed by water.
-
Load the tissue homogenate supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a strong organic solvent.
-
Evaporate the eluate and reconstitute.
-
3. LC-MS/MS Analysis
-
Objective: To separate this compound from any remaining interferences and to quantify it with high sensitivity and selectivity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
General Parameters (to be optimized):
-
Chromatographic Column: A reversed-phase column (e.g., C18, C8) of suitable dimensions.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for this type of molecule.
-
Detection Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, requiring optimization of precursor and product ion transitions, as well as collision energy and cone voltage for this compound and an appropriate internal standard.
-
-
Data Presentation
Due to the lack of publicly available quantitative data for this compound in tissue, the following table is a template that researchers should aim to populate during method development and validation.
| Parameter | Acceptance Criteria | Example Result for this compound |
| Linearity (r²) | > 0.99 | Data not available |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10, acceptable precision & accuracy | Data not available |
| Upper Limit of Quantification (ULOQ) | Acceptable precision & accuracy | Data not available |
| Intra-day Precision (%CV) | < 15% | Data not available |
| Inter-day Precision (%CV) | < 15% | Data not available |
| Accuracy (% Bias) | Within ±15% of nominal value | Data not available |
| Recovery (%) | Consistent and reproducible | Data not available |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | Data not available |
Visualizations
Diagram 1: Generalized Experimental Workflow for this compound Quantification in Tissue
Caption: A generalized workflow for the quantification of this compound in tissue samples.
Diagram 2: Simplified PDE4 Signaling Pathway
Caption: Simplified signaling pathway showing PDE4 inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
LEO 39652: A Novel "Dual-Soft" PDE4 Inhibitor for Investigating Phosphodiesterase 4 Function
For Researchers, Scientists, and Drug Development Professionals
Application Notes
LEO 39652 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor designed with a unique "dual-soft" mechanism. This characteristic makes it an invaluable tool for studying the specific functions of PDE4 in various cellular and physiological processes, particularly in the context of inflammatory diseases such as atopic dermatitis.[1][2][3] Its design incorporates two ester functionalities, rendering it susceptible to rapid hydrolysis by esterases in both the blood and the liver to inactive metabolites.[2][4] This rapid systemic inactivation minimizes potential side effects, a common challenge with other PDE4 inhibitors, while allowing for high local concentrations at the site of application, making it ideal for topical administration studies.
The primary mechanism of action of this compound is the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which modulates the transcription of various genes, ultimately leading to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This targeted action on the inflammatory cascade makes this compound a precise instrument for dissecting the role of PDE4 in immune cell function and inflammatory signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay System |
| PDE4A | 1.2 | Enzymatic Assay |
| PDE4B | 1.2 | Enzymatic Assay |
| PDE4C | 3.0 | Enzymatic Assay |
| PDE4D | 3.8 | Enzymatic Assay |
| TNF-α release | 6.0 | LPS-stimulated human PBMCs |
Data sourced from MedchemExpress.
Table 2: Intravenous Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Total Clearance (mL/min/kg) |
| Rats | 0.075 | 930 |
| Minipigs | 0.5 | 200 |
| Monkeys | 2.0 | 300 |
Data sourced from MedchemExpress.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: this compound inhibits PDE4, increasing cAMP and PKA activity, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.
Caption: A typical experimental workflow for evaluating this compound, from in vitro characterization to preclinical efficacy testing.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound and PDE4 function.
Protocol 1: PDE4 Enzymatic Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound in inhibiting the activity of recombinant human PDE4 isoforms.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
This compound
-
cAMP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Snake venom nucleotidase
-
[³H]-cAMP
-
Scintillation fluid
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the appropriate PDE4 enzyme isoform, and the this compound dilution or vehicle control.
-
Initiate the reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP to each well.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Stop the reaction by adding snake venom nucleotidase, which will hydrolyze the [³H]-5'-AMP product to [³H]-adenosine.
-
Add a slurry of anion-exchange resin to the wells to bind the unreacted [³H]-cAMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial with scintillation fluid.
-
Quantify the amount of [³H]-adenosine using a scintillation counter.
-
Calculate the percentage of PDE4 inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: TNF-α Release Assay from Human PBMCs
This protocol measures the ability of this compound to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Ficoll-Paque
-
Human whole blood
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS and resuspend them in complete RPMI-1640 medium.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding LPS (e.g., 10 ng/mL final concentration) to each well, except for the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α release inhibition for each this compound concentration and determine the IC50 value.
Protocol 3: Intracellular cAMP Measurement Assay
This protocol describes how to measure the effect of this compound on intracellular cAMP levels in a relevant cell line (e.g., human keratinocytes or PBMCs).
Materials:
-
This compound
-
Cell line of interest (e.g., HaCaT keratinocytes or PBMCs)
-
Cell culture medium
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP ELISA kit or a competitive immunoassay kit
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin, for a specified time (e.g., 15-30 minutes) to induce cAMP production.
-
Aspirate the medium and lyse the cells by adding cold cell lysis buffer to each well.
-
Incubate on ice for 10-20 minutes to ensure complete lysis.
-
Centrifuge the plate to pellet cell debris.
-
Collect the supernatant containing the intracellular cAMP.
-
Quantify the cAMP concentration in the lysates using a cAMP competitive ELISA kit following the manufacturer's protocol.
-
Normalize the cAMP concentration to the total protein content in each well, if necessary.
-
Plot the cAMP concentration against the this compound concentration to determine the dose-dependent effect of the inhibitor on cAMP accumulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
Protocol for Assessing Skin Penetration of LEO 39652
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEO 39652 is a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis.[1][2] The "dual-soft" nature of the compound is intended to ensure activity in the skin while minimizing systemic side effects through rapid metabolic inactivation upon entering circulation.[2][3] Understanding the skin penetration and local pharmacodynamics of this compound is critical for evaluating its therapeutic potential. A key study indicated that a lack of clinical efficacy in atopic dermatitis patients was likely due to insufficient drug availability at the target site within the skin.
This document provides detailed protocols for assessing the skin penetration and pharmacodynamic activity of this compound, primarily based on the methodologies of dermal open flow microperfusion (dOFM) and subsequent biomarker analysis. These protocols are intended to guide researchers in the preclinical and clinical evaluation of this and similar topical drug candidates.
Data Presentation
Table 1: In Vivo Skin Penetration of this compound in Barrier-Impaired Human Skin (Example Data)
| Compound | Dermal Interstitial Fluid Concentration (nM) | Skin Punch Biopsy Concentration (nM) |
| This compound | 33 | Data not publicly available |
| LEO 29102 (Comparator) | 2100 | Data not publicly available |
Note: The data presented is based on a study involving barrier-impaired human skin explants. The concentrations in skin punch biopsies were reported to be 7-33 fold higher than in the dermal interstitial fluid (dISF).[4] Specific quantitative values for skin punch biopsies are not publicly available.
Table 2: Pharmacodynamic Response to this compound in Human Skin Explants (Example Data)
| Treatment | cAMP Level (pmol/mg tissue) | Fold Change vs. Vehicle |
| Vehicle Control | Data not publicly available | 1.0 |
| This compound | Data not publicly available | No significant change |
| LEO 29102 (Comparator) | Data not publicly available | Significant increase |
Note: A study reported that LEO 29102 produced elevated cAMP levels, while no evidence of target engagement (cAMP elevation) was observed with this compound. Specific quantitative data is not publicly available.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Skin Penetration using Dermal Open Flow Microperfusion (dOFM)
This protocol describes the use of dOFM to continuously sample this compound from the dermal interstitial fluid (dISF) of living subjects, providing a direct measure of local drug concentration over time.
Materials:
-
This compound topical formulation (e.g., cream)
-
dOFM probes
-
Perfusion pump
-
Fraction collector
-
Physiological perfusion solution (e.g., sterile saline)
-
Topical anesthetic cream (optional)
-
Skin preparation materials (e.g., alcohol swabs)
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Subject Preparation:
-
Acquire informed consent from the subject.
-
Select and mark the treatment areas on the skin (e.g., forearm).
-
If required, apply a topical anesthetic to the probe insertion sites and wait for the recommended duration.
-
Cleanse the treatment and insertion sites with alcohol swabs and allow to air dry.
-
-
dOFM Probe Insertion:
-
Under sterile conditions, insert the dOFM probe into the dermis at the designated site.
-
Secure the probe in place with a suitable dressing.
-
-
System Equilibration:
-
Connect the probe to the perfusion pump and fraction collector.
-
Begin perfusing the probe with a physiological solution at a low flow rate (e.g., 0.1-10 µL/min) to allow for equilibration with the surrounding interstitial fluid.
-
-
Topical Application of this compound:
-
Apply a precise amount of the this compound formulation to the marked treatment area, ensuring even distribution.
-
-
Sample Collection:
-
Collect the perfusate (now containing dISF) in fractions at predetermined time intervals (e.g., every 30-60 minutes) for a specified duration (e.g., 24 hours).
-
Store the collected samples at an appropriate temperature (e.g., -80°C) until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected dISF samples using a validated analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the concentration of this compound in the dISF over time to generate a pharmacokinetic profile.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Protocol 2: Pharmacodynamic Assessment of this compound via cAMP Measurement in Skin Biopsies
This protocol details the measurement of cyclic adenosine monophosphate (cAMP) levels in skin biopsies as a pharmacodynamic marker of PDE4 inhibition.
Materials:
-
This compound topical formulation
-
Skin punch biopsy tool (e.g., 3-4 mm)
-
Local anesthetic (e.g., lidocaine)
-
Sterile surgical supplies
-
Homogenizer
-
Reagents for cell lysis and protein extraction
-
cAMP immunoassay kit (e.g., ELISA or chemiluminescent immunoassay)
-
Spectrophotometer or luminometer
Procedure:
-
Topical Treatment:
-
Apply the this compound formulation and a vehicle control to separate, marked areas of the skin.
-
Allow the formulation to remain on the skin for a predetermined period.
-
-
Skin Biopsy Collection:
-
Administer a local anesthetic at the biopsy sites.
-
Under sterile conditions, obtain full-thickness skin punch biopsies from the treated and control areas.
-
Immediately snap-freeze the biopsies in liquid nitrogen or place them in a suitable preservation medium and store at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw the skin biopsies on ice.
-
Weigh the tissue samples.
-
Homogenize the tissue in a lysis buffer to release intracellular components.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the cell lysate.
-
Determine the total protein concentration of the lysate for normalization.
-
-
cAMP Measurement:
-
Perform a competitive immunoassay to quantify the concentration of cAMP in the cell lysates according to the manufacturer's instructions.
-
Briefly, this involves the competition between cAMP in the sample and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites.
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples by interpolating from the standard curve.
-
Normalize the cAMP concentration to the total protein concentration for each sample (pmol cAMP/mg protein).
-
Compare the cAMP levels in the this compound-treated biopsies to the vehicle-treated biopsies to determine the pharmacodynamic effect.
-
Visualizations
Caption: PDE4 Inhibitor Signaling Pathway in Skin Cells.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Bioavailability of LEO 39652 in Skin
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the low skin bioavailability of LEO 39652, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low skin bioavailability a concern?
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade of atopic dermatitis.[1][2] It is classified as a "dual-soft" drug, designed with ester functionalities that are intended to be stable in the skin but rapidly hydrolyzed to inactive metabolites in the bloodstream and liver. This design aims to minimize systemic side effects.[1][2]
The primary concern is that the lack of clinical efficacy of this compound in atopic dermatitis patients is likely due to insufficient drug availability at the target site within the skin.[3] Studies have shown significantly lower concentrations of this compound in the dermal interstitial fluid compared to more effective analogs like LEO 29102. Therefore, overcoming its low bioavailability is critical to unlocking its therapeutic potential.
Q2: What are the key physicochemical properties of this compound that may contribute to its poor skin penetration?
| Property | Value/Inference | Implication for Skin Bioavailability |
| Molecular Weight | 421.45 g/mol | Within the favorable range (<500 Da) for passive diffusion across the stratum corneum. |
| Chemical Formula | C23H23N3O5 | Indicates a relatively complex structure with multiple functional groups. |
| "Dual-Soft" Drug Design | Contains ester functionalities for rapid metabolism. | May contribute to a lipophilic character, favoring partitioning into the stratum corneum but potentially hindering release into the viable epidermis. The ester groups might also be susceptible to enzymatic degradation within the skin. |
| Solubility | Soluble in DMSO. | Precise aqueous solubility is not specified, but as a moderately sized organic molecule, it is likely to have low water solubility, which can limit its partitioning from the formulation into the skin. |
Q3: What is the mechanism of action of this compound and how does it relate to atopic dermatitis?
This compound is a phosphodiesterase 4 (PDE4) inhibitor. In inflammatory cells, PDE4 is the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP, in turn, suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-12, IL-23), and interferon-gamma (IFN-γ), which are key mediators in the pathophysiology of atopic dermatitis.
Troubleshooting Guides
Problem 1: Low in vitro skin permeation of this compound formulation.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor solubility in the vehicle | 1. Co-solvents: Incorporate pharmaceutically acceptable solvents such as propylene glycol, ethanol, or Transcutol® to increase the solubility of this compound in the formulation. 2. pH optimization: Although this compound is neutral, excipients that alter the microenvironment pH of the skin could influence its partitioning. |
| High affinity for the vehicle | 1. Supersaturated systems: Create a supersaturated formulation to increase the thermodynamic activity of this compound, providing a greater driving force for skin penetration. This can be achieved by using a mixture of volatile and non-volatile solvents. |
| Strong partitioning into the stratum corneum | 1. Penetration enhancers: Include chemical penetration enhancers that disrupt the lipid bilayer of the stratum corneum. Examples include fatty acids (e.g., oleic acid), terpenes, and surfactants. 2. Fluidizing agents: Incorporate excipients that increase the fluidity of the stratum corneum lipids. |
Problem 2: High variability in in vitro skin permeation results.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inconsistent skin samples | 1. Standardize skin source: Use skin from the same anatomical site and donor if possible. If using animal models, ensure consistency in species, age, and sex. 2. Uniform skin thickness: Use a dermatome to prepare skin sections of a consistent thickness (e.g., 300-500 µm). |
| Issues with Franz Diffusion Cell setup | 1. Eliminate air bubbles: Ensure no air bubbles are trapped between the skin and the receptor fluid. 2. Consistent dosing: Apply a precise and consistent amount of the formulation to the skin surface in each cell. 3. Maintain sink conditions: Ensure the concentration of this compound in the receptor fluid does not exceed 10% of its solubility in that medium. This may require more frequent sampling or the addition of a solubilizing agent to the receptor fluid. |
| Operator variability | 1. Standard Operating Procedure (SOP): Develop and adhere to a detailed SOP for all steps of the experiment, from skin preparation to sample analysis. |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation of this compound from a topical formulation through a skin membrane.
Materials:
-
Franz diffusion cells
-
Dermatomed human or porcine ear skin (300-500 µm thickness)
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like 0.5% Volpo or 6% PEG-20 oleyl ether)
-
This compound formulation
-
Positive control formulation (e.g., a formulation with a known penetration enhancer)
-
Negative control (vehicle without this compound)
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Preparation:
-
Pre-warm the receptor fluid to 37°C and degas it.
-
Thaw frozen skin at room temperature.
-
Cut skin sections to a size that fits the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Fill the receptor compartment with the pre-warmed and degassed receptor fluid, ensuring no air bubbles are present.
-
Place a magnetic stir bar in the receptor compartment.
-
Mount the skin section between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
Clamp the compartments together and place the cells in a heating block to maintain the skin surface temperature at 32°C.
-
Allow the skin to equilibrate for 30 minutes.
-
-
Dosing and Sampling:
-
Apply a precise amount of the this compound formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Protocol 2: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE) Models
Objective: To assess the potential of a this compound formulation to cause skin irritation.
Materials:
-
Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium provided by the RhE model manufacturer
-
This compound formulation
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., Phosphate-Buffered Saline)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
Microplate reader
Procedure:
-
Pre-incubation:
-
Place the RhE tissues in a multi-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO₂.
-
-
Dosing:
-
Remove the assay medium and apply the this compound formulation, positive control, and negative control to the surface of the RhE tissues.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
-
Washing:
-
Thoroughly wash the tissues with PBS to remove the test substances.
-
-
Incubation:
-
Transfer the tissues to a new plate with fresh assay medium and incubate for 24-42 hours.
-
-
MTT Assay:
-
Transfer the tissues to a plate containing MTT medium and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Extract the formazan from the tissues using isopropanol.
-
Measure the optical density (OD) of the formazan solution using a microplate reader (e.g., at 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each test substance relative to the negative control.
-
A formulation is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%) as per regulatory guidelines (e.g., OECD TG 439).
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
LEO 39652 degradation pathways and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of LEO 39652 and best practices to ensure compound integrity during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. The molecule contains two functional groups susceptible to hydrolysis: an isopropyl ester and a lactone ring. Hydrolysis at either or both of these sites will result in the formation of inactive metabolites. This degradation is an intentional design feature of this "dual-soft" inhibitor, intended to promote rapid systemic clearance and reduce potential side effects.
Q2: How can I prevent the degradation of this compound in my experiments?
A2: To minimize degradation, it is crucial to control the experimental conditions. This compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and accelerated by heat. Therefore, it is recommended to use neutral pH buffers, minimize exposure to high temperatures, and prepare fresh solutions before use. For long-term storage, this compound should be kept in a cool, dry environment, and stock solutions should be prepared in anhydrous aprotic solvents like DMSO and stored at -20°C or -80°C.
Q3: I am seeing variable results in my cell-based assays. Could this be related to this compound degradation?
A3: Yes, inconsistent results can be a sign of compound degradation. If this compound degrades in your cell culture medium, its effective concentration will decrease over the course of the experiment, leading to variability. It is advisable to minimize the pre-incubation time of the compound in aqueous media and consider replenishing the compound if the experiment extends over a long period.
Q4: What are the degradation products of this compound?
A4: The main degradation products are formed from the hydrolysis of the isopropyl ester and/or the lactone ring.[1] These metabolites have been reported to be inactive.[1] The three primary metabolites result from:
-
Hydrolysis of the lactone ring.
-
Hydrolysis of the isopropyl ester.
-
Hydrolysis of both the lactone ring and the isopropyl ester.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no activity in a biological assay | Degradation of this compound in aqueous buffer or cell culture medium. | Prepare fresh solutions of this compound for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the assay. Consider conducting a time-course experiment to assess the stability of this compound in your specific assay medium. |
| Inconsistent results between experiments | Inconsistent storage or handling of this compound stock solutions. | Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Ensure the stock solution is stored in an anhydrous solvent at a low temperature (-20°C or -80°C). Visually inspect for any precipitation before use. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Degradation of this compound during sample preparation or analysis. | Ensure that the mobile phases and sample diluents are at a neutral pH. Keep sample vials cool in the autosampler. Analyze samples as quickly as possible after preparation. |
This compound Degradation Summary
| Parameter | Description |
| Degradation Pathway | Hydrolysis |
| Susceptible Moieties | Isopropyl ester, Lactone ring |
| Primary Metabolites | 1. Lactone-hydrolyzed product2. Ester-hydrolyzed product3. Di-hydrolyzed product |
| Activity of Metabolites | Inactive |
| Catalysts for Degradation | Acidic conditions, Basic conditions, Heat |
Experimental Protocols
Protocol 1: Illustrative Example for Assessing this compound Stability in an Aqueous Buffer
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer.
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot and store at -80°C.
-
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution to a final concentration of 10 µM in the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Prepare a sufficient volume for sampling at multiple time points.
-
-
Incubation:
-
Incubate the test solution at the desired temperature (e.g., room temperature or 37°C).
-
Protect the solution from light.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Immediately quench the degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.
-
-
Analysis:
-
Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The analytical method should be capable of separating this compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Workflow for assessing the stability of this compound.
References
Interpreting Negative Clinical Trial Results for LEO 39652: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the negative clinical trial results for LEO 39652, a topical phosphodiesterase 4 (PDE4) inhibitor developed for atopic dermatitis.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the negative clinical trial results of this compound?
The lack of clinical efficacy of this compound in patients with atopic dermatitis was primarily attributed to insufficient drug availability at the target site in the skin.[1] Preclinical and clinical data confirmed that while the "dual-soft" drug design of this compound successfully reduced systemic exposure, it also resulted in very low concentrations of the active drug in the dermal interstitial fluid (dISF), the fluid surrounding the target cells in the dermis.
Q2: How was the low bioavailability of this compound in the skin demonstrated?
A key study comparing this compound with another PDE4 inhibitor, LEO 29102, in human skin explants revealed a stark difference in their concentrations in the dISF. The concentration of this compound was only 33 nM, whereas LEO 29102 reached 2100 nM.[1] This significant difference in local bioavailability is the likely cause for the observed lack of clinical effect.
Q3: Was there any evidence of target engagement for this compound in the skin?
No, there was no evidence of target engagement for this compound. As a PDE4 inhibitor, this compound is expected to increase intracellular levels of cyclic adenosine monophosphate (cAMP). However, studies measuring cAMP levels in skin biopsies after topical application of this compound showed no increase, indicating that the drug did not effectively inhibit its target, PDE4, in the skin.
Q4: What is the "dual-soft" drug concept and how did it impact this compound?
The "dual-soft" concept is a drug design strategy aimed at creating locally active drugs with minimal systemic side effects.[2][3] This is achieved by designing molecules that are rapidly metabolized to inactive forms in both the blood and the liver. While this approach was successful in minimizing systemic exposure of this compound, the introduced metabolic "soft spots" likely led to its rapid degradation within the skin, preventing it from reaching the target PDE4 enzymes in sufficient concentrations.
Troubleshooting Guide
This guide addresses potential issues and questions that may arise when analyzing the data from this compound experiments.
Issue 1: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause: High in vitro potency of a compound does not always translate to in vivo efficacy. In the case of this compound, the compound was potent in enzymatic assays but failed to show a clinical effect due to poor pharmacokinetic properties in the skin.
-
Troubleshooting Step: Always consider the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound, especially for topical delivery. For skin applications, it is crucial to assess the drug's concentration in the relevant skin compartments, such as the dISF, rather than relying solely on total skin homogenate concentrations.
Issue 2: Interpreting skin biopsy concentration data.
-
Possible Cause: Measuring total drug concentration in skin punch biopsies can be misleading. The results for this compound showed that concentrations in skin punch biopsies were 7–33-fold higher than in the dISF. This indicates that the drug may be present in the skin but not in a bioavailable form to engage its target.
-
Troubleshooting Step: Utilize more advanced techniques like dermal microdialysis to measure the unbound, pharmacologically active drug concentration in the interstitial fluid of the dermis. This provides a more accurate assessment of target site bioavailability.
Issue 3: Lack of a pharmacodynamic biomarker response.
-
Possible Cause: The absence of a change in a pharmacodynamic biomarker, such as cAMP levels for a PDE4 inhibitor, is a strong indicator of a lack of target engagement.
-
Troubleshooting Step: Incorporate the measurement of a validated pharmacodynamic biomarker in early-phase clinical trials to confirm target engagement at the site of action. This can provide a crucial go/no-go decision point before proceeding to larger efficacy trials.
Quantitative Data Summary
While detailed quantitative results from the this compound clinical trials are not publicly available, the key findings from preclinical and early clinical studies are summarized below.
Table 1: Bioavailability and Target Engagement of this compound vs. LEO 29102
| Parameter | This compound | LEO 29102 |
| Concentration in dISF (nM) | 33 | 2100 |
| Target Engagement (cAMP levels) | No evidence of increase | Elevated levels observed |
Experimental Protocols
1. Dermal Microdialysis for Pharmacokinetic Assessment
-
Objective: To measure the unbound concentration of this compound in the dermal interstitial fluid of human skin explants.
-
Methodology:
-
Obtain fresh human skin explants.
-
Insert a microdialysis probe into the dermis of the explant.
-
Topically apply a formulation containing this compound to the skin surface.
-
Perfuse the microdialysis probe with a physiological buffer at a low flow rate.
-
Collect the dialysate samples over a specified time course.
-
Analyze the concentration of this compound in the dialysate using a validated bioanalytical method (e.g., LC-MS/MS).
-
2. cAMP Measurement for Pharmacodynamic Assessment
-
Objective: To assess the level of target engagement of this compound by measuring the concentration of cAMP in skin biopsies.
-
Methodology:
-
Obtain skin biopsies from the treated area of the skin explants at various time points after topical application of this compound.
-
Immediately freeze the biopsies to prevent cAMP degradation.
-
Homogenize the skin biopsies in an appropriate buffer.
-
Measure the concentration of cAMP in the homogenate using a validated method, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
Visualizations
Caption: Signaling pathway of PDE4 inhibition in atopic dermatitis.
Caption: Experimental workflow for this compound development and analysis.
Caption: Logical relationship explaining the clinical failure of this compound.
References
Technical Support Center: Optimizing LEO 39652 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LEO 39652 in in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, "dual-soft" phosphodiesterase 4 (PDE4) inhibitor.[1] Its mechanism of action is to increase intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting the PDE4 enzyme, which is responsible for cAMP degradation.[2][3] Elevated cAMP levels in immune cells have anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][3] The "dual-soft" designation refers to its design to be active at the site of application (e.g., skin) but rapidly metabolized into inactive forms in systemic circulation, thereby minimizing potential side effects.
Q2: What are the recommended starting concentrations for this compound in in vitro experiments?
A2: The optimal concentration of this compound will depend on the specific cell type and assay. However, based on its in vitro potency, a good starting point for a dose-response experiment would be in the low nanomolar to micromolar range. For instance, its IC50 for inhibiting TNF-α release in human peripheral blood mononuclear cells (PBMCs) is 6.0 nM. Therefore, a concentration range from 0.1 nM to 1 µM is a reasonable starting point for many cell-based assays.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for the addition of small volumes to your experimental media, which minimizes the final solvent concentration (typically should be kept below 0.5%). Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the key controls to include in my experiments with this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell function.
-
Positive Control: A known PDE4 inhibitor (e.g., rolipram) can be used to confirm that the assay is responsive to PDE4 inhibition.
-
Stimulus Control: In assays where a cellular response is induced (e.g., LPS stimulation for TNF-α release), a control with the stimulus alone is necessary to determine the maximum response.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound.
Table 1: this compound IC50 Values for PDE4 Isoforms
| PDE4 Isoform | IC50 (nM) |
| PDE4A | 1.2 |
| PDE4B | 1.2 |
| PDE4C | 3.0 |
| PDE4D | 3.8 |
Table 2: this compound IC50 for Inhibition of TNF-α Release
| Cell Type | Stimulus | IC50 (nM) |
| Human PBMCs | LPS | 6.0 |
Experimental Protocols
Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Release Assay in Human PBMCs
This protocol details the steps to measure the inhibitory effect of this compound on TNF-α production in human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Centrifuge
-
CO₂ incubator
Methodology:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.
-
-
Cell Seeding and Treatment:
-
Seed 100 µL of the PBMC suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 50 µL of the this compound dilutions to the respective wells. Include vehicle control wells (DMSO) and untreated control wells.
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
-
Cell Stimulation:
-
Prepare a solution of LPS in complete RPMI 1640 medium. A final concentration of 100 ng/mL is often effective, but this should be optimized for your specific cell source.
-
Add 50 µL of the LPS solution to all wells except for the untreated controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding.
-
Use calibrated pipettes and consider using a multi-channel pipette for adding reagents.
-
To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
-
Issue 2: this compound shows lower than expected potency in the cell-based assay.
-
Possible Cause: Compound degradation, binding to serum proteins, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Compound Stability: this compound is a "soft" drug designed for rapid metabolism. While more stable in vitro than in vivo, its stability in your specific cell culture medium over the assay duration should be considered. A time-course experiment can help determine the optimal incubation time.
-
Serum Protein Binding: this compound has a relatively high binding to human serum albumin. If your assay medium contains a high percentage of serum, the free concentration of the inhibitor may be significantly lower than the nominal concentration. Consider reducing the serum percentage or using a serum-free medium if your cells can tolerate it.
-
Stimulus Concentration: The concentration of the stimulus (e.g., LPS) can affect the apparent potency of the inhibitor. Ensure you are using a sub-maximal stimulus concentration (EC50-EC80) to provide a sufficient window for observing inhibition.
-
Issue 3: Observed cytotoxicity at higher concentrations of this compound.
-
Possible Cause: Off-target effects or non-specific toxicity.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration (CC50) of this compound in your cell type. This will help you to work within a non-toxic concentration range for your functional assays.
-
Vehicle Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) is not causing cytotoxicity. Run a dose-response curve for the vehicle alone.
-
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP and promoting anti-inflammatory gene expression.
Caption: A stepwise workflow for determining the optimal in vitro concentration of this compound.
References
Technical Support Center: cAMP Assays in Skin Explants
Welcome to the technical support center for cyclic AMP (cAMP) assays in skin explants. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring cAMP in this challenging ex vivo model. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you obtain reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why are my basal cAMP levels in skin explants undetectable or very low?
A: Low basal cAMP levels are a common issue when working with skin explants. Several factors can contribute to this:
-
High Phosphodiesterase (PDE) Activity: Skin tissue has high endogenous PDE activity, which rapidly degrades cAMP upon tissue homogenization.[1][2] To counteract this, it is crucial to use a potent PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your lysis buffer.
-
Inefficient Lysis: The dense, cross-linked nature of the dermal extracellular matrix makes skin tissue notoriously difficult to lyse.[3] If cells are not efficiently lysed, the intracellular cAMP will not be released for detection. Ensure you are using a robust homogenization method (e.g., bead beating or rotor-stator homogenization) in combination with a strong lysis buffer.
-
Low Cell Viability: The viability of skin explants can decline over time in culture.[4][5] Ensure your explants are processed promptly after excision and maintained in appropriate culture conditions to preserve tissue health.
-
Insufficient Tissue Amount: You may not be using enough tissue in your lysate to generate a detectable amount of cAMP. Consider increasing the amount of skin tissue per sample, while ensuring it is within the optimal range for your chosen assay kit.
Q2: How should I normalize my cAMP data from skin explants?
A: Normalization is critical to account for variability in the size and cellularity of skin explants. Common methods include:
-
Total Protein Concentration: This is the most common method. After lysing the tissue, a small aliquot of the lysate is used to determine the total protein concentration (e.g., using a BCA assay). cAMP levels are then expressed as pmol cAMP per mg of total protein.
-
Tissue Weight: While seemingly straightforward, this can be inaccurate due to variable water content. If used, it is best for freshly isolated tissue.
-
DNA Content: Normalizing to DNA content can account for differences in cell number. However, this may not be ideal for skin, which has a large amount of acellular extracellular matrix.
Q3: What is the best method for lysing skin explants for a cAMP assay?
A: A combination of mechanical and chemical lysis is recommended for skin tissue.
-
Mechanical Disruption: Rapidly homogenize the tissue on ice using a bead beater or a rotor-stator homogenizer. This breaks up the tough dermal matrix.
-
Chemical Lysis: Perform the homogenization in a lysis buffer provided by your cAMP assay kit, supplemented with protease and phosphatase inhibitors, and a PDE inhibitor like IBMX. The detergents in the lysis buffer will break open the cell membranes.
Q4: Can components of the skin matrix interfere with the assay?
A: Yes, the complex biochemical environment of skin can cause interference.
-
Lipids: Skin is rich in lipids, which can interfere with antibody-based assays. Ensure your lysis buffer contains sufficient detergent to solubilize lipids. Centrifuging the lysate at a high speed can also help pellet insoluble debris.
-
Melanin: Melanin, the pigment in skin, can interfere with colorimetric and fluorescent assays. If you are working with pigmented skin, you may need to perform a sample cleanup step or choose an assay technology that is less susceptible to this interference, such as a chemiluminescent or time-resolved fluorescence (e.g., HTRF) assay.
-
Endogenous Biotin: Tissues can contain endogenous biotin, which will interfere with any assay using a streptavidin-biotin detection system. If you suspect this is an issue, choose a kit that does not rely on this chemistry.
GPCR-cAMP Signaling Pathway
The diagram below illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway for cAMP production. Ligand binding to a Gs-coupled receptor activates adenylyl cyclase (AC), which converts ATP to cAMP. Conversely, ligand binding to a Gi-coupled receptor inhibits adenylyl cyclase. The resulting cAMP is then degraded by phosphodiesterases (PDEs).
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during cAMP assays with skin explants.
Problem 1: High Background Signal
A high background signal can mask the true signal from your samples and reduce the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking agent as recommended by the assay kit manufacturer. |
| Antibody Concentration Too High | The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a titration to determine the optimal antibody concentration. |
| Inadequate Washing | Increase the number and vigor of wash steps to ensure all unbound reagents are removed. Ensure complete aspiration of wash buffer between steps. |
| Cross-Reactivity | The detection antibody may be cross-reacting with other molecules in the skin lysate. Ensure you are using a highly specific antibody. Consider performing a spike-and-recovery experiment to test for matrix effects. |
| Substrate Overdevelopment | Reduce the substrate incubation time or dilute the substrate. Read the plate immediately after adding the stop solution. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Poor water quality can also be a source of contamination. |
Problem 2: Low Signal or Poor Sensitivity
A weak signal can make it difficult to detect changes in cAMP levels, especially when studying inhibitory pathways.
| Potential Cause | Recommended Solution |
| cAMP Degradation | Ensure a potent PDE inhibitor (e.g., 0.5 mM IBMX) is included in the lysis buffer and that samples are kept on ice at all times. Skin has high PDE activity that can quickly degrade cAMP. |
| Inefficient Cell Lysis | Optimize your tissue homogenization protocol. A combination of mechanical disruption (bead beater/rotor-stator) and a robust chemical lysis buffer is crucial for skin. |
| Insufficient Agonist Stimulation | Verify the concentration and activity of your stimulating agent (e.g., Forskolin). Perform a dose-response curve to determine the optimal concentration for your skin explants. |
| Assay Not Sensitive Enough | Your cAMP levels may be below the detection limit of the kit. Choose a high-sensitivity assay kit, such as a chemiluminescent or time-resolved fluorescence-based kit. |
| Suboptimal Reagent Concentration | The concentration of antibody or other kit components may not be optimal. Titrate key reagents according to the manufacturer's instructions. |
| Expired Reagents | Check the expiration dates on all kit components and reagents. Do not use expired materials. |
Problem 3: High Inter-Assay or Intra-Assay Variability
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize the entire workflow, from cutting the skin explants to the final lysis step. Ensure explants are of a consistent size and thickness. Use a consistent homogenization technique for all samples. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting technique. For critical steps, use reverse pipetting, especially for viscous solutions. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to temperature fluctuations and evaporation. If you must use them, surround the plate with a water-filled moat during incubations. |
| Inconsistent Incubation Times | Use a multichannel pipette to add reagents quickly and ensure that all wells are incubated for the same amount of time. |
| Incomplete Washing | Inconsistent washing can leave behind variable amounts of unbound reagents. Consider using an automated plate washer for improved consistency. |
| Tissue Heterogeneity | Skin is a heterogeneous tissue. Try to sample from the same anatomical location and pool several smaller explants for each data point if possible to average out biological variability. |
Experimental Workflow and Protocols
General Workflow for cAMP Assay in Skin Explants
The diagram below outlines the key steps from skin explant preparation to data analysis.
Detailed Protocol: Competitive ELISA for cAMP in Skin Explants
This protocol provides a general framework. Always refer to the specific instructions provided with your commercial cAMP assay kit.
Materials:
-
Fresh human or animal skin tissue.
-
Culture medium (e.g., DMEM).
-
Stimulating/inhibiting compounds (e.g., Forskolin, GPCR ligands).
-
Competitive cAMP ELISA kit.
-
Lysis buffer (from kit, supplemented with 0.5 mM IBMX and protease/phosphatase inhibitors).
-
Bead beater or rotor-stator homogenizer.
-
BCA protein assay kit.
-
Microplate reader.
Procedure:
-
Skin Explant Preparation:
-
Obtain fresh skin tissue and place it in cold, sterile PBS.
-
Remove any underlying subcutaneous fat.
-
Create full-thickness explants of a consistent size (e.g., 6-mm punch biopsy).
-
Place explants dermal-side down in a culture plate, often on a supportive matrix like a gelatin sponge, at an air-liquid interface.
-
-
Treatment:
-
Culture the explants for a desired period (e.g., 24 hours) to stabilize.
-
Pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes before adding your test compounds.
-
Treat the explants with your test compounds (agonists or antagonists) for the desired time. Include appropriate controls (vehicle, positive control like Forskolin).
-
-
Lysis and Homogenization:
-
At the end of the treatment period, quickly wash the explants with ice-cold PBS.
-
Transfer each explant to a tube containing ice-cold lysis buffer (supplemented with IBMX and inhibitors) and homogenization beads (if using a bead beater).
-
Immediately homogenize the tissue on ice until no visible tissue fragments remain.
-
Incubate the lysate on ice for 10-15 minutes.
-
-
Sample Clarification:
-
Centrifuge the homogenate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cell debris and extracellular matrix components.
-
Carefully collect the supernatant. This is your sample lysate.
-
-
cAMP Assay:
-
Perform the competitive ELISA according to the kit manufacturer's protocol. This typically involves:
-
Preparing a cAMP standard curve.
-
Adding standards and sample lysates to an antibody-coated plate.
-
Adding an enzyme-conjugated cAMP tracer.
-
Incubating to allow competition between the sample cAMP and the tracer.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to generate a signal (colorimetric, fluorescent, or chemiluminescent).
-
Stopping the reaction and reading the plate on a microplate reader.
-
-
-
Protein Quantification:
-
Use an aliquot of the clarified sample lysate (from step 4) to determine the total protein concentration using a BCA assay or similar method.
-
-
Data Analysis:
-
Calculate the cAMP concentration in your samples using the standard curve. Remember that for competitive assays, the signal is inversely proportional to the cAMP concentration.
-
Normalize the cAMP concentration to the total protein concentration for each sample (e.g., pmol cAMP / mg protein).
-
Perform statistical analysis to compare treatment groups.
-
Troubleshooting Logic Diagram
Use this decision tree to diagnose common issues systematically.
References
- 1. Relationship between increased cyclic AMP-phosphodiesterase activity and abnormal adenylyl cyclase regulation in leukocytes from patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Impaired cAMP processivity by phosphodiesterase-protein kinase A complexes in acrodysostosis [frontiersin.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing LEO 39652 Stability in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of LEO 39652, a "dual-soft" phosphodiesterase-4 (PDE4) inhibitor for topical applications.
Introduction to this compound Stability
This compound is ingeniously designed as a "dual-soft" drug, intended to be stable within the skin to exert its therapeutic effect, while rapidly degrading into inactive metabolites upon entering systemic circulation, thereby minimizing side effects.[1][2] The primary route of degradation is hydrolysis of its two key functional groups: an isobenzofuranone (a type of lactone) and a cyclopropanecarboxylate ester. Understanding and mitigating the factors that promote this hydrolytic degradation are paramount to developing a stable and effective topical formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a topical formulation?
A1: The principal degradation pathway for this compound is hydrolysis. This can occur at two specific sites on the molecule: the ester linkage of the cyclopropanecarboxylate and the lactone ring of the isobenzofuranone moiety.[1] This hydrolysis is often catalyzed by acidic or basic conditions in the formulation.
Q2: How does the "dual-soft" nature of this compound impact formulation strategy?
A2: The "dual-soft" characteristic means this compound is intentionally designed to be metabolically labile. While this is advantageous for systemic safety, it presents a challenge for formulation stability. The formulation must be carefully designed to protect the molecule from premature degradation on the skin and in the product itself, ensuring it remains in its active form until it has been absorbed into the target skin layers.
Q3: What is the significance of the cyclopropanecarboxylate ester in this compound's structure for its stability?
A3: The presence of a cyclopropane ring adjacent to the carboxylate ester is a key structural feature. Studies on similar cyclopropanecarboxylic acid esters have shown that this structural motif can significantly enhance hydrolytic stability compared to other esters.[3][4] This inherent stability of the cyclopropanecarboxylate ester is a positive attribute for the formulator, suggesting that the lactone ring might be the more susceptible site for hydrolysis.
Q4: What are the expected degradation products of this compound?
A4: The hydrolysis of this compound will result in the opening of the lactone ring to form a carboxylic acid and a hydroxyl group, and the cleavage of the ester bond to yield the corresponding carboxylic acid and isobutanol. The main metabolites are formed upon hydrolysis of either the lactone ring, the isopropyl ester moiety, or both.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues encountered during the development of topical formulations containing this compound.
Issue 1: Rapid Degradation of this compound in the Formulation
Symptoms:
-
Loss of potency in stability studies.
-
Appearance of new peaks corresponding to degradation products in chromatograms.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate pH of the Formulation | The pH of the formulation is a critical factor influencing the rate of hydrolysis of both the ester and lactone functionalities. It is crucial to conduct a pH-rate profile study to identify the pH of maximum stability for this compound. Generally, a slightly acidic pH (around 4-6) is often optimal for the stability of ester-containing drugs. |
| Presence of Water | As hydrolysis is the primary degradation pathway, the water activity in the formulation should be minimized if possible. For anhydrous or low-water content formulations like ointments, ensure all excipients are anhydrous. For emulsions (creams and lotions), the internal phase where the drug resides should be optimized to reduce water exposure. |
| Incompatible Excipients | Certain excipients or impurities within them can catalyze hydrolysis. For example, excipients with acidic or basic functional groups, or those containing significant amounts of water, can be problematic. It is important to conduct thorough excipient compatibility studies. |
| Elevated Temperature | Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. Ensure that the manufacturing process does not involve excessive heat and that the product is stored at an appropriate temperature. |
Issue 2: Physical Instability of the Formulation
Symptoms:
-
Phase separation in creams or lotions.
-
Changes in viscosity or texture.
-
Crystallization of this compound or other excipients.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inadequate Emulsification | In cream and lotion formulations, improper emulsification can lead to phase separation over time. This can expose this compound to a less stable environment. Optimize the type and concentration of the emulsifying agent and the homogenization process. |
| Inappropriate Viscosity-Modifying Agent | The choice of gelling agent or thickener can impact the physical stability of the formulation. Ensure compatibility with other excipients and the API. |
| Supersaturation of this compound | If the concentration of this compound exceeds its solubility in the formulation vehicle, it can crystallize over time, especially with temperature fluctuations. Determine the solubility of this compound in the chosen vehicle and ensure the formulation is not supersaturated at the intended storage conditions. |
Data Presentation: Illustrative Stability Data for this compound
The following tables present hypothetical stability data for this compound in different topical formulations to illustrate how such data should be structured and presented. Note: This data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Chemical Stability of this compound in Different Cream Formulations at 40°C / 75% RH
| Formulation ID | pH | This compound Assay (%) at Time 0 | This compound Assay (%) after 1 Month | This compound Assay (%) after 3 Months | Total Degradants (%) after 3 Months |
| F1 | 4.5 | 100.2 | 98.5 | 95.1 | 4.9 |
| F2 | 6.0 | 99.8 | 95.3 | 90.2 | 9.6 |
| F3 | 7.5 | 100.1 | 90.1 | 82.5 | 17.6 |
Table 2: Physical Stability of this compound Cream Formulations at 40°C / 75% RH
| Formulation ID | Appearance at Time 0 | Appearance after 3 Months | Viscosity (cP) at Time 0 | Viscosity (cP) after 3 Months |
| F1 | Homogeneous white cream | Homogeneous white cream | 35,000 | 34,500 |
| F2 | Homogeneous white cream | Slight phase separation | 34,000 | 28,000 |
| F3 | Homogeneous white cream | Significant phase separation | 36,000 | 22,000 |
Experimental Protocols
Protocol 1: pH-Rate Profile Study for this compound Hydrolysis
Objective: To determine the pH at which this compound exhibits maximum chemical stability.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 3 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Prepare solutions of this compound at a known concentration in each buffer.
-
Store the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by diluting the aliquot in a suitable solvent (e.g., acetonitrile/water) and storing at a low temperature (e.g., 4°C) until analysis.
-
Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.
-
Plot the natural logarithm of the this compound concentration versus time for each pH to determine the first-order degradation rate constant (k).
-
Plot the log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability (lowest k value).
Protocol 2: Excipient Compatibility Study
Objective: To assess the compatibility of this compound with common topical excipients.
Methodology:
-
Prepare binary mixtures of this compound with each selected excipient (e.g., in a 1:5 ratio).
-
Include a control sample of this compound alone.
-
Expose the mixtures to accelerated stability conditions (e.g., 40°C / 75% RH) for a specified period (e.g., 4 weeks).
-
At the initial time point and after the storage period, visually inspect the mixtures for any physical changes (e.g., color change, liquefaction).
-
Analyze the samples using a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any degradation products.
-
Compare the results of the binary mixtures to the control sample. A significant loss of this compound or the appearance of new degradation peaks in a binary mixture indicates a potential incompatibility.
Visualizations
Caption: this compound Primary Degradation Pathway.
Caption: Troubleshooting Workflow for this compound Formulation Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. | Semantic Scholar [semanticscholar.org]
LEO 39652 Technical Support Center: Troubleshooting Unforeseen Experimental Outcomes
This technical support center provides guidance for researchers, scientists, and drug development professionals working with LEO 39652. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and unexpected results observed in cellular and preclinical models, with a focus on its properties as a "dual-soft" PDE4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing high in vitro potency of this compound as a PDE4 inhibitor, but see minimal efficacy in our cellular or skin models. What could be the reason for this discrepancy?
A1: This is a known challenge with this compound. While it is a potent inhibitor of the phosphodiesterase 4 (PDE4) enzyme, its clinical efficacy has been limited due to insufficient drug availability at the target site in the skin.[1] this compound is designed as a "dual-soft" drug, meaning it is rapidly metabolized to inactive forms in the blood and liver to minimize systemic side effects.[1][2][3] However, this rapid degradation may also occur within skin cells, leading to low unbound drug concentrations in the dermal interstitial fluid and thus, minimal engagement with the PDE4 target.[1]
Q2: What are the primary metabolites of this compound and are they active?
A2: The main metabolites of this compound are formed through the hydrolysis of either its lactone ring, its isopropyl ester moiety, or both. All three of these primary metabolites are considered inactive compared to the parent drug molecule. This rapid conversion to inactive forms is a key feature of its "dual-soft" design, intended to enhance safety and reduce systemic exposure.
Q3: How can we experimentally verify target engagement of this compound in our skin models?
A3: A key method to assess target engagement for a PDE4 inhibitor is to measure the downstream effects of its enzymatic inhibition, specifically the levels of cyclic adenosine monophosphate (cAMP). Studies have shown that while a similar topical PDE4 inhibitor, LEO 29102, produced elevated cAMP levels in human skin explants, this compound did not show evidence of target engagement using this method. Therefore, direct measurement of cAMP levels in skin biopsies or dermal interstitial fluid is a recommended approach.
Troubleshooting Guide
Issue: Lack of expected pharmacodynamic effect (e.g., anti-inflammatory response) in ex vivo human skin models treated with this compound.
-
Possible Cause 1: Insufficient Target Engagement.
-
Troubleshooting Step: Measure cAMP levels in skin biopsies following treatment. A lack of significant increase in cAMP compared to vehicle control would suggest poor target engagement.
-
-
Possible Cause 2: Low Bioavailability at the Target Site.
-
Troubleshooting Step: Utilize dermal open flow microperfusion to quantify the concentration of unbound this compound in the dermal interstitial fluid of skin explants. Low concentrations here, despite high application doses, would indicate a bioavailability issue.
-
-
Possible Cause 3: Rapid Metabolism within the Skin.
-
Troubleshooting Step: Analyze skin biopsy homogenates for the presence of this compound and its inactive metabolites. A high ratio of metabolites to the parent compound would indicate rapid local metabolism.
-
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in comparison to another PDE4 inhibitor, LEO 29102, in barrier-impaired human skin explants.
| Compound | Dermal Interstitial Fluid Concentration (nM) | Skin Punch Biopsy Concentration |
| This compound | 33 | 7- to 33-fold higher than dISF |
| LEO 29102 | 2100 | 7- to 33-fold higher than dISF |
Data sourced from studies on barrier-impaired human skin explants.
Experimental Protocols
1. Dermal Open Flow Microperfusion (dOFM) for Pharmacokinetic Assessment
This method is used to sample unbound drug concentrations from the dermal interstitial fluid of ex vivo human skin.
-
Skin Preparation: Fresh human skin explants are obtained, and if required, the barrier is disrupted by tape stripping.
-
Probe Insertion: A dOFM probe is inserted into the dermal layer of the skin explant.
-
Perfusion: The probe is perfused with a physiological buffer at a low flow rate.
-
Sample Collection: The perfusate, now containing analytes from the interstitial fluid, is collected at set time intervals.
-
Analysis: The collected samples are analyzed using a sensitive analytical method, such as LC-MS/MS, to determine the concentration of this compound and its metabolites.
2. cAMP Measurement for Target Engagement
This protocol assesses the pharmacodynamic effect of this compound by measuring the accumulation of cAMP.
-
Treatment: Human skin explants are treated with the clinical formulation of this compound or a vehicle control.
-
Incubation: The treated explants are incubated under appropriate conditions for a specified period.
-
Biopsy and Homogenization: Following incubation, skin punch biopsies are taken and immediately snap-frozen. The biopsies are then homogenized in a suitable buffer containing phosphodiesterase inhibitors to prevent ex vivo cAMP degradation.
-
cAMP Quantification: The level of cAMP in the homogenate is quantified using a commercially available assay, such as an ELISA or a competitive immunoassay.
-
Data Analysis: The cAMP levels in the this compound-treated samples are compared to those in the vehicle-treated controls to determine the extent of target engagement.
Visualizations
Caption: "Dual-soft" mechanism of this compound.
Caption: Workflow for assessing target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Variability in Dermal Microperfusion Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in dermal microperfusion studies. The information is presented in a direct question-and-answer format to address specific issues encountered during experiments using techniques such as Laser Doppler Flowmetry (LDF), Laser Speckle Contrast Imaging (LSCI), Intravital Microscopy (IVM), and Dermal Open Flow Microperfusion (dOFM).
Troubleshooting Guides
This section offers solutions to common problems that can arise during dermal microperfusion experiments, helping to ensure data accuracy and reproducibility.
Laser Doppler Flowmetry (LDF)
Question: My Laser Doppler Flowmetry (LDF) signal is unstable or shows significant baseline drift. What are the potential causes and how can I fix it?
Answer: An unstable LDF signal can be caused by several factors:
-
Probe Movement: Even slight movements between the probe and the skin surface can introduce significant artifacts.[1]
-
Solution: Secure the probe firmly using adhesive rings and medical tape. Ensure the subject is in a comfortable and stable position to minimize movement. For limb measurements, consider using a custom-made holder to secure multiple probes.[2]
-
-
Inadequate Acclimatization: Skin blood flow is highly sensitive to temperature changes. Insufficient time for the subject to acclimatize to the room temperature can cause baseline drift.
-
Solution: Allow the subject to rest in a temperature-controlled room (typically 22-24°C) for at least 15-20 minutes before starting any measurements.[3]
-
-
Probe Pressure: Inconsistent or excessive pressure from the probe on the skin can compress microvessels and alter blood flow readings.
-
Solution: Apply the probe with minimal, consistent pressure. Some LDF systems have indicators to guide appropriate pressure application. Avoid placing the probe over bony prominences where consistent pressure is difficult to maintain.
-
-
Low Backscatter Signal: A low backscatter signal indicates that insufficient light is returning to the detector, which can lead to a noisy or absent flow signal.
-
Solution: Check if the probe is detached from the skin. A faulty probe could also be the cause and may need to be replaced.[1]
-
Question: I am seeing highly variable readings between different measurement sites on the same subject. Why is this happening and what can I do to minimize this variability?
Answer: Site-to-site variability is a known challenge in LDF studies due to the heterogeneity of skin microvasculature.
-
Anatomical Differences: The density of arterioles, capillaries, and venules can vary significantly across different skin areas.
-
Solution: Whenever possible, perform comparative measurements on contralateral limbs or adjacent skin sites with similar anatomical characteristics. Using multiple probes in a localized area and averaging the signal can also improve reproducibility.[2]
-
-
Presence of Arteriovenous Anastomoses (AVAs): Apical skin, such as that on the fingers and toes, is rich in AVAs which can lead to much higher and more variable blood flow readings compared to non-apical skin like the forearm.
-
Solution: Be consistent with the anatomical location of your measurements. Clearly report the measurement site in your methodology. If studying thermoregulation, be aware that AVAs play a significant role.
-
Laser Speckle Contrast Imaging (LSCI)
Question: My LSCI perfusion maps are blurry or contain significant motion artifacts. How can I improve the image quality?
Answer: Motion artifacts are a primary challenge in LSCI as the technique is highly sensitive to any movement.
-
Subject Movement: Involuntary movements from the subject can blur the speckle pattern, leading to inaccurate perfusion values.
-
Solution: Ensure the subject is comfortable and the measurement area is well-supported to minimize movement. For animal studies, proper anesthesia and stabilization are crucial. Some advanced LSCI systems incorporate algorithms to correct for motion artifacts.
-
-
Probe/Camera Movement: If using a handheld LSCI device, movement of the operator can introduce artifacts.
-
Solution: Use a tripod or a fixed stand to stabilize the LSCI camera whenever possible. If handheld operation is necessary, use a light touch and try to maintain a consistent distance from the skin.
-
Question: The perfusion values I'm obtaining seem to be qualitative rather than quantitative. How can I achieve more quantitative measurements with LSCI?
Answer: While LSCI provides excellent spatial and temporal resolution of blood flow changes, obtaining absolute quantitative values can be challenging.
-
Arbitrary Units: LSCI systems typically report perfusion in arbitrary units (Perfusion Units or PU).
-
Solution: To obtain more quantitative data, focus on relative changes in perfusion from a stable baseline. Expressing data as a percentage change from baseline or normalizing to a maximal vasodilation response (e.g., through local heating or application of sodium nitroprusside) can provide more comparable results.
-
-
Influence of Static Scatterers: In tissues like the skull, static scatterers can affect the speckle calculation and introduce a bias in the perfusion estimation.
-
Solution: For applications such as imaging cerebral blood flow through a thinned skull, advanced techniques like Multi-Exposure Speckle Imaging (MESI) can help to discriminate flows in the presence of static scatterers and provide more consistent measurements.
-
Intravital Microscopy (IVM)
Question: I am experiencing significant motion artifacts in my intravital microscopy images of the skin, making it difficult to track individual cells or vessels. What can I do?
Answer: Motion artifacts in IVM are common and often originate from physiological processes.
-
Respiratory and Cardiac Motion: Breathing and heartbeat can cause significant tissue movement, blurring images.
-
Solution: Use tissue stabilizers or suction-based devices to immobilize the skin area being imaged. Gating the image acquisition to the respiratory and cardiac cycles can also be effective. Some advanced imaging systems have automated motion compensation algorithms. For animal studies, ensuring a stable plane of anesthesia is critical to minimize respiratory-induced motion.
-
Dermal Open Flow Microperfusion (dOFM)
Question: The recovery of my analyte of interest with dOFM is low or highly variable. What are the possible reasons and solutions?
Answer: Low or variable analyte recovery in dOFM can be due to several factors related to the probe and the surrounding tissue.
-
Probe Insertion Trauma: The insertion of the dOFM probe can cause local tissue trauma, inflammation, and an increase in skin blood flow, which can affect analyte concentrations in the interstitial fluid (ISF).
-
Solution: Allow for a stabilization period after probe insertion (typically 60-90 minutes) for the initial trauma response to subside before starting sample collection.
-
-
Incorrect Probe Depth: The depth of the probe within the dermis can influence the composition of the collected ISF.
-
Solution: Use a standardized insertion technique to ensure consistent probe depth. Imaging techniques like ultrasound can be used to verify the probe's position.
-
-
Perfusate Flow Rate: The flow rate of the perfusate can impact the efficiency of analyte exchange with the ISF.
-
Solution: Use a calibrated microinfusion pump to maintain a slow and stable flow rate (typically 0.1–10 μl/min). The optimal flow rate may need to be determined empirically for your specific analyte and tissue.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the planning, execution, and interpretation of dermal microperfusion studies.
Q1: How does temperature affect dermal microperfusion measurements, and how can I control for it?
A1: Skin temperature is a critical factor influencing dermal blood flow. Local warming of the skin induces vasodilation, primarily mediated by nitric oxide (NO). Conversely, cooling generally causes vasoconstriction. This response is biphasic, with an initial rapid increase in blood flow followed by a more sustained plateau.
-
Control Measures:
-
Acclimatization: Ensure subjects are acclimatized to a controlled room temperature (22-24°C) for at least 15-20 minutes before measurements.
-
Local Temperature Control: For specific protocols, local temperature can be precisely controlled using specialized probe holders with heating elements.
-
Monitoring: Continuously monitor skin temperature at the measurement site throughout the experiment.
-
Q2: What is the impact of different anesthetic agents on dermal microperfusion in animal studies?
A2: Anesthetic agents can significantly alter microcirculation and should be chosen carefully.
-
Isoflurane: Commonly used for its rapid induction and recovery. It is a vasodilator and can increase skin blood flow. Maintaining a stable anesthetic plane is crucial to avoid fluctuations in perfusion.
-
Ketamine/Xylazine: This combination can cause initial vasoconstriction followed by vasodilation. It can also lead to hypotension, which will affect perfusion pressure.
-
Recommendation: Use an inhalant anesthetic like isoflurane with a precision vaporizer to maintain a consistent level of anesthesia. The specific anesthetic protocol should be reported in detail in your methodology.
Q3: How does probe pressure affect Laser Doppler Flowmetry readings?
A3: Excessive probe pressure can mechanically occlude underlying microvessels, leading to an underestimation of blood flow. Even moderate pressure can significantly alter readings.
-
Mitigation Strategies:
-
Always apply the probe with the lightest touch necessary to ensure good contact.
-
Use adhesive rings to maintain a consistent distance and pressure.
-
Be particularly careful when measuring over soft tissues that are more susceptible to compression.
-
Q4: What are the key signaling pathways regulating dermal microperfusion that I should be aware of?
A4: Several key signaling pathways control the tone of dermal blood vessels:
-
Nitric Oxide (NO) Pathway: A major driver of vasodilation in response to heat and certain neurotransmitters. Endothelial nitric oxide synthase (eNOS) is a key enzyme in this pathway.
-
Endothelin Pathway: Endothelin-1 (ET-1) is a potent vasoconstrictor that acts through ETA and ETB receptors on vascular smooth muscle cells.
-
Sympathetic Nervous System: The sympathetic nervous system regulates cutaneous blood flow through both vasoconstrictor (noradrenergic) and active vasodilator (cholinergic) fibers, playing a crucial role in thermoregulation.
Data Presentation
Table 1: Influence of Local Temperature on Dermal Blood Flow
| Local Skin Temperature (°C) | Change in Cutaneous Vascular Conductance (CVC) | Key Observations |
| 34°C (Baseline) | 1.44 ± 0.41 mV/mmHg | Normal resting blood flow in a thermoneutral environment. |
| 41°C | Increased to 4.28 ± 0.60 mV/mmHg | Significant vasodilation induced by local warming. |
| 41°C with NOS Inhibition | Reduced to 2.28 ± 0.47 mV/mmHg | Demonstrates the significant role of nitric oxide in heat-induced vasodilation. |
Table 2: Effect of Anesthetic Agents on Skin Perfusion in Mice (Laser Doppler Perfusion Imaging)
| Anesthetic Agent | Perfusion Change (Volts) | Time Point | Key Observations |
| Isoflurane | No significant change over time | - | Provides a stable baseline for perfusion measurements. |
| Acepromazine | Increase from 4.55 to 4.85 V | 10-20 minutes post-administration | Causes a significant increase in perfusion. |
| Dexmedetomidine | Decrease to 2.47 V | 5 minutes post-administration | Induces an initial vasoconstriction. |
| Dexmedetomidine | Increase to 4.32 V | 15 minutes post-administration | Followed by a subsequent vasodilation. |
Table 3: Impact of Negative Pressure on Tissue Oxygen Saturation
| Negative Pressure | Change in Tissue Oxygen Saturation | Key Observations |
| -25 mmHg | +4.00% from baseline | A slight increase in tissue oxygenation. |
| -125 mmHg (Standard) | +8.07% from baseline | A significant increase in tissue oxygenation. |
| -175 mmHg | +8.45% from baseline | Further increase in oxygenation with higher negative pressure. |
Experimental Protocols
Protocol 1: Assessment of Local Heating-Induced Vasodilation using LDF
-
Subject Preparation: The subject rests in a supine position in a temperature-controlled room (22-24°C) for at least 20 minutes.
-
Instrumentation: Place an LDF probe on the ventral forearm, avoiding any visible veins. Secure the probe with an adhesive ring. Use a probe holder with an integrated heating element.
-
Baseline Measurement: Record baseline skin blood flow for 5-10 minutes with the local skin temperature maintained at 33°C.
-
Local Heating: Increase the local temperature of the probe holder to 42°C at a rate of 0.1°C/s.
-
Data Acquisition: Continuously record the LDF signal throughout the heating protocol for at least 30-40 minutes to capture both the initial peak and the plateau phase of the vasodilator response.
-
Maximal Vasodilation (Optional): To normalize the data, induce maximal vasodilation by increasing the local temperature to 44°C or by administering sodium nitroprusside.
-
Data Analysis: Express the blood flow response as a percentage of the maximal vasodilation.
Protocol 2: LSCI for Dermal Perfusion Imaging in Mice
-
Anesthesia: Anesthetize the mouse using isoflurane (5% for induction, 1-3% for maintenance) delivered via a precision vaporizer.
-
Surgical Preparation: Shave the hair from the desired imaging area (e.g., dorsal skin). Place the animal on a heating pad to maintain body temperature.
-
Imaging Setup: Position the LSCI camera perpendicular to the skin surface at the optimal working distance. Ensure the area is evenly illuminated by the laser.
-
Baseline Imaging: Acquire baseline speckle contrast images for several minutes before any intervention.
-
Intervention: Apply the test substance or perform the experimental manipulation.
-
Post-Intervention Imaging: Continuously record images to monitor changes in dermal perfusion over time.
-
Data Analysis: Define regions of interest (ROIs) and quantify the average perfusion within these ROIs. Express the changes as a percentage of the baseline perfusion.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
A Comparative Analysis of LEO 39652 and Other Topical PDE4 Inhibitors for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of topical treatments for inflammatory skin conditions such as atopic dermatitis has been significantly advanced by the development of phosphodiesterase-4 (PDE4) inhibitors. This guide provides a detailed comparison of LEO 39652, a novel "dual-soft" PDE4 inhibitor, with other prominent topical PDE4 inhibitors: crisaborole, roflumilast, and difamilast. The following sections present a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate these compounds.
Mechanism of Action: Targeting the Inflammatory Cascade
Topical PDE4 inhibitors share a common mechanism of action centered on the modulation of the inflammatory response at the cellular level. PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cells, including keratinocytes and immune cells.[1] By inhibiting PDE4, these drugs increase intracellular cAMP levels. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and deactivates transcription factors like NF-κB. The net result is a downregulation of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-4, IL-5, IL-13), and other inflammatory mediators, thereby reducing the signs and symptoms of inflammatory skin diseases.[2][3]
dot
Caption: PDE4 Inhibition Signaling Pathway.
Comparative Preclinical Data
The preclinical profiles of these inhibitors reveal differences in their potency and selectivity for PDE4 subtypes. This data is critical for understanding their therapeutic potential and off-target effects.
| Compound | PDE4A IC₅₀ (nM) | PDE4B IC₅₀ (nM) | PDE4C IC₅₀ (nM) | PDE4D IC₅₀ (nM) | TNF-α Inhibition IC₅₀ (nM) | Key Preclinical Characteristics |
| This compound | 1.2[3] | 1.2[3] | 3.0 | 3.8 | 6.0 | "Dual-soft" inhibitor designed for rapid metabolism in blood and liver to minimize systemic exposure. |
| Crisaborole | 55 (PDE4A1A) | 75 (PDE4B2) | 340 (PDE4C1) | 170 (PDE4D7) | - | Boron-based molecule with good skin penetration. |
| Roflumilast | 0.7 (PDE4A1) | 0.2 (PDE4B2) | 3.0 (PDE4C1) | - | - | High potency inhibitor, approximately 25- to 300-fold more potent than crisaborole in in-vitro assays. |
| Difamilast | - | 11.2 | - | 73.8 | 10.9 (human PBMC) | Selective for PDE4B over PDE4D. |
Clinical Performance and Safety
Clinical trials provide the ultimate assessment of a drug's efficacy and safety in the target population. While this compound did not proceed to later-phase trials due to a lack of efficacy, crisaborole, roflumilast, and difamilast have demonstrated clinical benefits in atopic dermatitis.
| Drug (Concentration) | Phase | Primary Endpoint | Efficacy Results vs. Vehicle | Common Adverse Events |
| This compound | Phase I | Safety, Tolerability, Pharmacokinetics | Lack of clinical efficacy due to insufficient drug availability at the target. | - |
| Crisaborole (2%) | Phase III | Investigator's Static Global Assessment (ISGA) of clear (0) or almost clear (1) with a ≥2-grade improvement at Day 29. | Trial 1: 32.8% vs 25.4% (P=0.038)Trial 2: 31.4% vs 18.0% (P<0.001) | Application site pain (burning or stinging). |
| Roflumilast (0.3% foam) | Phase IIa (Seborrheic Dermatitis) | IGA success at week 8. | 73.8% vs 40.9% (P<0.001) | - |
| Difamilast (0.3% & 1%) | Phase III (Pediatric) | IGA score of 0 or 1 with at least a 2-grade improvement at week 4. | 0.3%: 44.6% vs 18.1% (P<0.001)1%: 47.1% vs 18.1% (P<0.001) | Nasopharyngitis, impetigo, atopic dermatitis. |
Experimental Protocols
Standardized experimental protocols are essential for the direct comparison of the pharmacological properties of these inhibitors.
In Vitro PDE4 Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of PDE4.
dot
Caption: In Vitro PDE4 Inhibition Assay Workflow.
Methodology:
-
Reaction Setup: A reaction mixture containing a purified recombinant human PDE4 enzyme, a suitable buffer (e.g., Tris-HCl), and a radiolabeled substrate, such as [³H]-cyclic AMP, is prepared.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at a range of concentrations.
-
Incubation: The mixture is incubated at a controlled temperature (typically 30-37°C) for a defined period to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped, often by adding a resin (e.g., Dowex) that binds to the charged product, adenosine monophosphate (AMP).
-
Separation and Quantification: The unreacted substrate is separated from the product, and the amount of product formed is quantified, typically by measuring radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of PDE4 activity (IC₅₀) is calculated from the dose-response curve.
Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a compound to suppress the release of pro-inflammatory cytokines from immune cells.
dot
Caption: Cytokine Release Assay Workflow.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human whole blood using density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubation: The treated and stimulated cells are incubated for a period (e.g., 24 hours) to allow for cytokine release into the culture medium.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α) in the supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The inhibitory effect of the compound on cytokine release is calculated relative to the stimulated control (cells treated with LPS alone).
Conclusion
The comparison of this compound with other topical PDE4 inhibitors highlights the critical importance of not only in vitro potency but also effective drug delivery to the target tissue. While this compound demonstrated promising preclinical potency, its "dual-soft" design, intended to enhance systemic safety, ultimately led to insufficient target engagement in the skin and a lack of clinical efficacy. In contrast, crisaborole, roflumilast, and difamilast have successfully translated their preclinical anti-inflammatory activity into clinical benefit for patients with atopic dermatitis. This comparative analysis underscores the multifaceted challenges in topical drug development and provides a valuable framework for researchers in the field.
References
Validation of LEO 39652 as a PDE4 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LEO 39652 with other leading phosphodiesterase 4 (PDE4) inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating the potential of this compound as a therapeutic agent.
Introduction to this compound
This compound is a novel "dual-soft" PDE4 inhibitor developed for the topical treatment of atopic dermatitis. The "dual-soft" design aims to maximize therapeutic efficacy at the site of application while minimizing systemic side effects. This is achieved by engineering the molecule to be rapidly metabolized into inactive forms by esterases present in both the blood and the liver. While preclinical studies demonstrated potent PDE4 inhibition and high skin exposure, clinical trials revealed a lack of efficacy, which has been attributed to insufficient target engagement within the skin.
Comparative Analysis of PDE4 Inhibitors
The following tables summarize the in vitro potency of this compound in comparison to established PDE4 inhibitors: Roflumilast, Crisaborole, and Apremilast.
Table 1: In Vitro PDE4 Inhibitory Activity (IC50, nM)
| Compound | PDE4A | PDE4B | PDE4C | PDE4D | Overall PDE4 | Reference |
| This compound | 1.2 | 1.2 | 3.0 | 3.8 | - | [1] |
| Roflumilast | - | 0.84 | - | 0.68 | 0.2 - 4.3 | [2] |
| Crisaborole | 55 | 61-75 | 340 | 170 | 490 | [3][4][5] |
| Apremilast | 20-50 | 20-50 | 20-50 | 20-50 | 74 |
Note: A lower IC50 value indicates greater potency.
Table 2: Cellular Activity of PDE4 Inhibitors
| Compound | Cellular Assay | IC50 (nM) | Reference |
| This compound | TNF-α release inhibition (human PBMCs) | 6.0 | |
| Apremilast | TNF-α release inhibition (human PBMCs) | 110 | |
| Apremilast | TNF-α release inhibition (LPS-stimulated Raw 264.7 cells) | 104 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 3. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-alpha and leukotriene B4 in a novel human whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
LEO 39652 Versus Systemic Treatments for Atopic Dermatitis: A Comparative Guide for Researchers
For drug development professionals and researchers in dermatology, the landscape of atopic dermatitis (AD) therapeutics is rapidly evolving. This guide provides an objective comparison of the novel topical phosphodiesterase 4 (PDE4) inhibitor, LEO 39652, with established and emerging systemic treatments. The analysis is based on available preclinical and clinical data, with a focus on experimental design and quantitative outcomes to inform future research and development.
Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex pathophysiology involving skin barrier dysfunction and immune dysregulation. While topical treatments are the first line of defense, moderate-to-severe cases often necessitate systemic therapies. This guide delves into the specifics of this compound, a compound designed for topical application with a unique "dual-soft" mechanism, and contrasts its profile with that of biologics and Janus kinase (JAK) inhibitors, the leading classes of systemic agents for AD.
This compound: A Topical Approach with a "Dual-Soft" Design
This compound is a phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma.[1] PDE4 is a key enzyme in the inflammatory cascade of atopic dermatitis, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines.
What sets this compound apart is its "dual-soft" drug design.[2][3] This innovative approach incorporates ester functionalities into the molecule, rendering it susceptible to rapid degradation into inactive metabolites by esterases in both the blood and the liver.[2] The rationale behind this design is to minimize systemic side effects by ensuring that any absorbed drug is quickly eliminated from circulation, while maintaining stability and activity within the skin.[2]
However, early clinical evaluation of this compound revealed a significant challenge. A phase I clinical trial (NCT02219633) suggested a lack of clinical efficacy. Further investigation through preclinical studies using dermal open flow microperfusion on human skin explants pointed to insufficient drug availability at the target site. Despite high concentrations in skin biopsies, the concentration of this compound in the dermal interstitial fluid was low, leading to minimal engagement of its target, cAMP.
Systemic Treatments: A Paradigm Shift in Atopic Dermatitis Management
In contrast to the topical approach of this compound, systemic treatments have revolutionized the management of moderate-to-severe atopic dermatitis. These therapies, which include biologics and JAK inhibitors, target specific components of the immune system to control the widespread inflammation characteristic of the disease.
Biologics: Targeting Key Cytokines
Biologics are monoclonal antibodies that selectively target key cytokines or their receptors involved in the type 2 inflammatory pathway, which plays a central role in atopic dermatitis.
-
Dupilumab: The first biologic approved for atopic dermatitis, dupilumab targets the interleukin-4 receptor alpha (IL-4Rα) subunit, thereby inhibiting the signaling of both IL-4 and IL-13.
-
Tralokinumab and Lebrikizumab: These biologics specifically target and neutralize IL-13, a key cytokine in AD pathogenesis.
Janus Kinase (JAK) Inhibitors: Broad-Spectrum Cytokine Inhibition
JAK inhibitors are small molecules that are administered orally and function by blocking the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is utilized by numerous cytokines implicated in the inflammation and itch of atopic dermatitis.
-
Upadacitinib, Abrocitinib, and Baricitinib: These oral JAK inhibitors have demonstrated significant efficacy in rapidly controlling the signs and symptoms of moderate-to-severe atopic dermatitis.
Quantitative Data Comparison
The following tables summarize the available quantitative data from key clinical trials of this compound and selected systemic treatments for atopic dermatitis.
Table 1: this compound Preclinical Pharmacokinetic and Target Engagement Data
| Parameter | Finding | Reference |
| Dermal Interstitial Fluid Concentration (Barrier Impaired Skin) | 33 nM | |
| cAMP Target Engagement in Skin Biopsies | No evidence of target engagement |
Table 2: Efficacy of Systemic Treatments in Phase 3 Clinical Trials (at Week 16)
| Treatment (Trial) | Dosage | IGA 0/1 Responders (%) | EASI-75 Responders (%) | Reference |
| Dupilumab (LIBERTY AD SOLO 1 & 2) | 300 mg every 2 weeks | 38 | 51 | |
| Upadacitinib (Measure Up 1 & 2) | 15 mg once daily | 39 | 60 | |
| 30 mg once daily | 50 | 70 | ||
| Abrocitinib (JADE COMPARE) | 100 mg once daily | 28.4 | 44.5 | |
| 200 mg once daily | 36.6 | 61.0 | ||
| Baricitinib (BREEZE-AD5) | 2 mg once daily | 24 | 30 | |
| Tralokinumab (ECZTRA 1 & 2) | 300 mg every 2 weeks | 15.8 - 22.2 | 25.0 - 33.2 | |
| Placebo | - | 4.3 - 12 | 8.2 - 23 |
Table 3: Safety of Systemic Treatments in Phase 3 Clinical Trials (Selected Adverse Events)
| Treatment | Common Adverse Events | Reference |
| Dupilumab | Injection site reactions, conjunctivitis | |
| Upadacitinib | Acne, nasopharyngitis, upper respiratory tract infection | |
| Abrocitinib | Nausea, nasopharyngitis, headache | |
| Baricitinib | Nasopharyngitis, headache | |
| Tralokinumab | Upper respiratory tract infections, conjunctivitis | |
| Oral Corticosteroids | Increased risk of adverse events with use >90 days |
Experimental Protocols
This compound: Dermal Open Flow Microperfusion Study
-
Objective: To assess the skin pharmacokinetics and target engagement of this compound.
-
Methodology: Clinical formulations of this compound were applied to intact and barrier-disrupted human skin explants. Dermal open flow microperfusion was used to sample the dermal interstitial fluid. Skin punch biopsies were also collected. Drug concentrations were measured in both the interstitial fluid and the biopsies. Target engagement was assessed by measuring cAMP levels in the skin biopsies.
Systemic Treatments: General Phase 3 Clinical Trial Design
-
Objective: To evaluate the efficacy and safety of the systemic agent in adults and/or adolescents with moderate-to-severe atopic dermatitis.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trials.
-
Participants: Patients with a diagnosis of chronic atopic dermatitis for at least one year, an Investigator's Global Assessment (IGA) score of ≥3, an Eczema Area and Severity Index (EASI) score of ≥16, and involvement of ≥10% of their body surface area.
-
Intervention: Patients are randomized to receive the active drug at one or more dose levels or a placebo for an initial treatment period (typically 16 weeks). In some trials, a combination with topical corticosteroids is evaluated.
-
Primary Endpoints: The proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) and a ≥2-point improvement from baseline, and the proportion of patients achieving at least a 75% improvement in EASI score (EASI-75) from baseline at week 16.
-
Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, and laboratory abnormalities throughout the study.
Signaling Pathways and Experimental Workflows
This compound (PDE4 Inhibitor) Signaling Pathway
Caption: this compound inhibits PDE4, increasing cAMP and reducing inflammation.
Systemic Treatments: JAK-STAT Signaling Pathway
Caption: JAK inhibitors block cytokine signaling by inhibiting JAK phosphorylation of STAT.
Systemic Treatments: Dupilumab (IL-4/IL-13) Signaling Pathway
Caption: Dupilumab blocks IL-4 and IL-13 signaling by binding to the IL-4Rα subunit.
Experimental Workflow: Phase 3 Clinical Trial for Systemic Atopic Dermatitis Treatment
Caption: A typical workflow for a Phase 3 clinical trial in atopic dermatitis.
Conclusion
This compound, with its innovative "dual-soft" design, represented a thoughtful approach to topical PDE4 inhibition, aiming to maximize local efficacy while minimizing systemic risk. However, the lack of clinical efficacy observed in early trials, attributed to insufficient target site availability, underscores the significant challenges in topical drug delivery and the importance of robust preclinical models that can accurately predict in-human performance.
In contrast, systemic treatments, particularly biologics and JAK inhibitors, have demonstrated substantial and rapid efficacy in managing moderate-to-severe atopic dermatitis. Their targeted mechanisms of action have led to significant improvements in clinical outcomes and quality of life for many patients. While these systemic agents are associated with their own safety considerations that require careful monitoring, they currently represent the standard of care for patients with more severe disease.
For researchers and drug developers, the story of this compound provides valuable lessons in the complexities of topical drug development. Future efforts in this space will need to focus on enhancing drug delivery to the target cells within the skin. Meanwhile, the ongoing development and refinement of systemic therapies continue to offer hope for even more effective and safer treatments for atopic dermatitis.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of LEO 39652: A "Dual-Soft" PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetics of LEO 39652, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis. The performance of this compound is primarily compared with LEO 29102, another topical PDE4 inhibitor from the same developer, to provide context for its clinical development and pharmacokinetic profile.
Executive Summary
This compound is designed as a "dual-soft" drug, incorporating ester functionalities that are intended to be rapidly metabolized to inactive metabolites in systemic circulation, thereby minimizing side effects.[1] However, clinical and preclinical data indicate that this rapid metabolism may also contribute to lower drug concentrations at the target site in the skin, leading to reduced clinical efficacy compared to other topical PDE4 inhibitors like LEO 29102. This analysis is supported by data from dermal open flow microperfusion (dOFM) and skin biopsy studies.
Data Presentation: this compound vs. LEO 29102
The following table summarizes the key pharmacokinetic and pharmacodynamic data for this compound and its comparator, LEO 29102.
| Parameter | This compound | LEO 29102 | Reference(s) |
| Chemical Name | Isobutyl 1-[8-Methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[2][3][4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate | 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide | |
| Mechanism of Action | Phosphodiesterase 4 (PDE4) Inhibitor | Phosphodiesterase 4 (PDE4) Inhibitor | |
| Indication | Atopic Dermatitis (Topical) | Atopic Dermatitis (Topical) | |
| Dermal Interstitial Fluid (dISF) Concentration (Barrier-Impaired Skin) | 33 nM | 2100 nM | |
| Systemic Exposure (Cmax) | Not explicitly found | 5.07 ng/mL (at 53% BSA exposure) | |
| Metabolism | Rapidly degraded by blood and liver to inactive metabolites via hydrolysis of ester functionalities. | More stable; does not contain ester functionalities susceptible to rapid hydrolysis. | |
| Apparent Half-life in Human Skin S9 Fraction | 27 minutes | > 240 minutes | |
| Target Engagement (cAMP levels) | No evidence of target engagement | Elevated cAMP levels observed |
BSA: Body Surface Area
Experimental Protocols
The pharmacokinetic data presented were primarily generated using dermal open flow microperfusion (dOFM) and skin punch biopsies.
Dermal Open Flow Microperfusion (dOFM)
This technique allows for the continuous sampling of interstitial fluid from the dermis, providing a measure of the unbound drug concentration at the target site.
Methodology:
-
Probe Insertion: A sterile, membrane-free dOFM probe is inserted into the dermis of the target skin area.
-
Perfusion: A physiological solution (perfusate) is pumped through the probe at a low flow rate.
-
Sample Collection: The perfusate equilibrates with the dermal interstitial fluid, and the resulting sample, containing the drug, is collected for analysis.
-
Analysis: The concentration of the drug and its metabolites in the collected samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
Skin Punch Biopsy
This method involves the removal of a small, full-thickness skin sample to measure the total drug concentration in the skin.
Methodology:
-
Anesthesia: The target area of the skin is locally anesthetized.
-
Biopsy: A circular blade (punch) is used to cut and remove a small, cylindrical piece of skin (typically 3-4 mm in diameter).
-
Sample Processing: The biopsy sample is homogenized and extracted to isolate the drug and its metabolites.
-
Analysis: The concentration of the drug in the extract is determined using a validated analytical method like LC-MS.
Mandatory Visualization
PDE4 Signaling Pathway in Atopic Dermatitis
Caption: PDE4 inhibition by this compound increases cAMP, reducing pro-inflammatory cytokine production.
Experimental Workflow for Comparative Pharmacokinetic Analysis
Caption: Workflow for comparing the pharmacokinetics of topical drugs using dOFM and skin biopsies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating Dermal Pharmacokinetics and Pharmacodymanic Effect of Soft Topical PDE4 Inhibitors: Open Flow Microperfusion and Skin Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Dermal Pharmacokinetics and Pharmacodymanic Effect of Soft Topical PDE4 Inhibitors: Open Flow Microperfusion… [ouci.dntb.gov.ua]
A Comparative Analysis of LEO 39652 Against Novel Atopic Dermatitis Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical phosphodiesterase 4 (PDE4) inhibitor LEO 39652 against a range of novel topical and systemic therapies for atopic dermatitis (AD). The document summarizes key efficacy and safety data from clinical trials of approved and late-stage development drugs, details relevant experimental protocols, and visualizes critical signaling pathways to offer a comprehensive benchmarking resource.
Executive Summary
This compound, a "dual-soft" PDE4 inhibitor, was designed for topical application with the intent of minimizing systemic side effects through rapid metabolic inactivation in the bloodstream and liver.[1] Despite demonstrating high in vitro potency, this compound did not show clinical efficacy in early trials, a factor attributed to insufficient drug availability at the target site in the skin. This guide benchmarks the preclinical profile of this compound against the clinical performance of other PDE4 inhibitors, topical Janus kinase (JAK) inhibitors, and biologics targeting key inflammatory pathways in atopic dermatitis.
Preclinical Profile of this compound
This compound is a potent inhibitor of PDE4, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased cAMP levels in immune cells lead to a reduction in the production of pro-inflammatory cytokines.
| Parameter | Value | Reference |
| PDE4A IC₅₀ | 1.2 nM | [2][3] |
| PDE4B IC₅₀ | 1.2 nM | [2][3] |
| PDE4C IC₅₀ | 3.0 nM | |
| PDE4D IC₅₀ | 3.8 nM | |
| TNF-α Inhibition IC₅₀ | 6.0 nM |
Comparative Efficacy and Safety of Novel Atopic Dermatitis Therapies
The following tables summarize pivotal clinical trial data for novel atopic dermatitis therapies, providing a benchmark against which the preclinical potential of this compound can be assessed.
Topical PDE4 Inhibitors
Crisaborole is a topical PDE4 inhibitor approved for mild-to-moderate atopic dermatitis.
| Therapy (Trial) | Primary Efficacy Endpoint | Efficacy Result | Key Adverse Events | Reference |
| Crisaborole 2% Ointment (AD-301 & AD-302) | Investigator's Static Global Assessment (ISGA) of Clear (0) or Almost Clear (1) with a ≥2-grade improvement at Day 29 | AD-301: 32.8% vs 25.4% (vehicle)AD-302: 31.4% vs 18.0% (vehicle) | Application site pain/burning |
Topical Janus Kinase (JAK) Inhibitors
Topical JAK inhibitors block the signaling of multiple pro-inflammatory cytokines involved in atopic dermatitis.
| Therapy (Trial) | Primary Efficacy Endpoint | Efficacy Result | Key Adverse Events | Reference |
| Ruxolitinib 1.5% Cream (TRuE-AD1 & TRuE-AD2) | Investigator's Global Assessment Treatment Success (IGA-TS) at Week 8 | TRuE-AD1: 53.8% vs 15.1% (vehicle)TRuE-AD2: 51.3% vs 7.6% (vehicle) | Application site reactions | |
| Delgocitinib Ointment (Phase 3) | Modified Eczema Area and Severity Index (mEASI) score % change from baseline at Week 4 | -44.3% vs 1.7% (vehicle) | Nasopharyngitis, contact dermatitis |
Biologics (Systemic Therapies)
Biologics are monoclonal antibodies that target specific cytokines or their receptors.
| Therapy (Target) | Primary Efficacy Endpoint | Efficacy Result | Key Adverse Events | Reference |
| Dupilumab (IL-4Rα) (SOLO 1 & SOLO 2) | IGA of 0 or 1 at Week 16 | SOLO 1: 38% vs 10% (placebo)SOLO 2: 36% vs 8.5% (placebo) | Injection site reactions, conjunctivitis | |
| Tralokinumab (IL-13) (ECZTRA 1 & ECZTRA 2) | IGA of 0 or 1 at Week 16 | ECZTRA 1: 15.8% vs 7.1% (placebo)ECZTRA 2: 22.2% vs 10.9% (placebo) | Upper respiratory tract infections, conjunctivitis, injection site reactions | |
| Lebrikizumab (IL-13) (ADvocate1 & ADvocate2) | IGA of 0 or 1 at Week 16 | ADvocate1: 43.1% vs 12.7% (placebo)ADvocate2: 33.2% vs 10.8% (placebo) | Conjunctivitis, nasopharyngitis | |
| Nemolizumab (IL-31RA) (Phase 3) | Improvement in pruritus Visual Analog Scale (VAS) | Significant reduction in pruritus compared to placebo | Nasopharyngitis, upper respiratory tract infection, exacerbation of atopic dermatitis | |
| Rocatinlimab (OX40) (ROCKET HORIZON) | IGA of 0 or 1 at Week 24 | 19.3% vs 6.6% (placebo) | Nasopharyngitis, headache, aphthous ulcer |
Experimental Protocols
In Vitro PDE4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PDE4 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are used. The substrate, cyclic adenosine monophosphate (cAMP), is prepared in an assay buffer.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The PDE4 enzyme, test compound, and cAMP substrate are incubated together in a microplate. The enzyme catalyzes the hydrolysis of cAMP to AMP.
-
Detection: A detection reagent, such as a phosphate-binding molecule, is added. The amount of phosphate produced is proportional to the enzyme activity. The signal (e.g., fluorescence or luminescence) is read using a plate reader.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Cytokine Release Assay from Human Skin Explants
Objective: To measure the effect of a test compound on the release of pro-inflammatory cytokines from ex vivo human skin tissue.
Methodology:
-
Skin Tissue Preparation: Full-thickness human skin explants are obtained from donors and cultured in a defined medium.
-
Stimulation and Treatment: The skin explants are stimulated with an inflammatory trigger (e.g., lipopolysaccharide [LPS] or a cytokine cocktail) to induce cytokine production. Simultaneously, the explants are treated with the test compound at various concentrations.
-
Incubation: The treated and stimulated skin explants are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine release into the culture medium.
-
Supernatant Collection: The culture medium (supernatant) is collected from each well.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The level of cytokine inhibition by the test compound is calculated relative to the stimulated control without the compound.
Signaling Pathways and Experimental Workflows
PDE4 Inhibition Signaling Pathway
Caption: PDE4 inhibition by this compound increases intracellular cAMP, leading to reduced inflammatory cytokine production.
IL-31 Signaling Pathway in Pruritus
Caption: Nemolizumab blocks the IL-31 pathway, a key driver of pruritus in atopic dermatitis.
OX40 Signaling Pathway in T-Cell Activation
Caption: Rocatinlimab inhibits the OX40 co-stimulatory pathway, reducing T-cell-mediated inflammation.
Experimental Workflow for Cytokine Release Assay
Caption: Workflow for assessing the anti-inflammatory potential of a compound using a human skin explant model.
References
LEO 39652: A Comparative Clinical Analysis of a "Dual-Soft" Topical PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical data for LEO 39652, a novel "dual-soft" topical phosphodiesterase-4 (PDE4) inhibitor, in the context of other topical treatments for atopic dermatitis (AD). While comprehensive clinical efficacy data for this compound remains limited due to its early discontinuation, this document synthesizes available information and contrasts it with the established profiles of approved topical PDE4 inhibitors, namely crisaborole and roflumilast.
Executive Summary
This compound was a promising therapeutic candidate designed with a "dual-soft" mechanism, intended to deliver localized PDE4 inhibition in the skin with rapid systemic inactivation to minimize side effects. However, early clinical development revealed a lack of efficacy, attributed to insufficient drug concentration at the target site within the skin. In contrast, other topical PDE4 inhibitors, such as crisaborole and roflumilast, have demonstrated significant clinical efficacy and have received regulatory approval for the treatment of atopic dermatitis. This guide presents the available data for this compound alongside a detailed comparison with its successful counterparts, offering insights for future drug development in dermatology.
This compound: Profile and Clinical Findings
This compound was investigated in a Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial (NCT02219633) in male subjects with mild to moderate atopic dermatitis and in healthy male subjects.[1] The primary objective was to assess the efficacy of this compound cream compared to a vehicle cream after three weeks of treatment.[2]
While detailed quantitative results from this study have not been widely published, available information suggests that this compound did not demonstrate a significant clinical effect.[3] The lack of efficacy is believed to be a result of the compound's metabolic instability leading to insufficient drug levels at the site of action in the skin.[3]
Comparative Clinical Efficacy of Topical PDE4 Inhibitors
In contrast to this compound, other topical PDE4 inhibitors have shown significant efficacy in large-scale clinical trials. The following tables summarize the key efficacy data for crisaborole and roflumilast.
Table 1: Clinical Efficacy of Crisaborole in Mild to Moderate Atopic Dermatitis
| Trial Name/Identifier | Patient Population | Primary Endpoint | Crisaborole 2% | Vehicle | p-value |
| CrisADe CORE 1 & 2 (Pooled) [4] | Ages ≥2 years | ISGA success at Day 29¹ | 32.8% | 25.4% | <0.001 |
| EASI-75 at Day 29² | 54.8% | 40.5% | <0.0001 | ||
| CrisADe CARE 1 | Ages 3 to <24 months | EASI-75 at Day 29 | 39.2% (Lower Limb) to 53.1% (Trunk) | N/A (Open-label) | N/A |
| CrisADe CONTROL | Ages ≥3 months | Median time to flare (days) | 111 | 30 | 0.0034 |
| ¹Investigator's Static Global Assessment (ISGA) success defined as a score of 0 (clear) or 1 (almost clear) with a ≥2-grade improvement from baseline. | |||||
| ²75% improvement from baseline in Eczema Area and Severity Index (EASI). |
Table 2: Clinical Efficacy of Roflumilast Cream in Mild to Moderate Atopic Dermatitis
| Trial Name/Identifier | Patient Population | Primary Endpoint | Roflumilast 0.15% | Vehicle | p-value |
| INTEGUMENT-1 | Ages ≥6 years | vIGA-AD success at Week 4¹ | 32.0% | 15.2% | <0.001 |
| EASI-75 at Week 4² | 43.2% | 22.0% | <0.001 | ||
| INTEGUMENT-2 | Ages ≥6 years | vIGA-AD success at Week 4¹ | 28.9% | 12.0% | <0.001 |
| EASI-75 at Week 4² | 42.0% | 19.7% | <0.001 | ||
| ¹Validated Investigator Global Assessment for Atopic Dermatitis (vIGA-AD) success defined as a score of 0 (clear) or 1 (almost clear) with a ≥2-grade improvement from baseline. | |||||
| ²75% improvement from baseline in Eczema Area and Severity Index (EASI). |
Experimental Protocols
This compound (NCT02219633)
-
Study Design: A Phase I, randomized, single-blind, vehicle-controlled, single ascending dose trial.
-
Participants: Male subjects with mild to moderate atopic dermatitis (IGA score of 2 or 3) and healthy male subjects.
-
Intervention: Cutaneous application of this compound cream compared with a vehicle cream.
-
Duration: 3 weeks of treatment.
-
Primary Outcome: Assessment of efficacy.
Crisaborole (CrisADe CORE 1 & 2)
-
Study Design: Two identically designed, multicenter, randomized, double-blind, vehicle-controlled, phase 3 trials.
-
Participants: Patients aged 2 years and older with mild to moderate atopic dermatitis.
-
Intervention: Crisaborole ointment 2% or vehicle applied twice daily.
-
Duration: 28 days.
-
Primary Endpoint: Proportion of patients achieving ISGA success (score of 0 or 1 with a ≥2-grade improvement) at day 29.
-
Key Secondary Endpoints: Time to ISGA success, and percentage of patients with ISGA success who had a baseline ISGA of 2 (mild) or 3 (moderate).
Roflumilast (INTEGUMENT-1 & 2)
-
Study Design: Two identical, parallel-group, double-blind, vehicle-controlled, randomized phase 3 trials.
-
Participants: Patients aged 6 years and older with mild to moderate atopic dermatitis.
-
Intervention: Roflumilast cream 0.15% or vehicle cream applied once daily.
-
Duration: 4 weeks.
-
Primary Endpoint: Proportion of patients achieving vIGA-AD success (score of 0 or 1 plus a ≥2-grade improvement) at week 4.
-
Key Secondary Endpoints: EASI-75 at week 4, and reduction in Worst Itch Numeric Rating Scale (WI-NRS) at week 4.
Mechanism of Action: PDE4 Inhibition in Atopic Dermatitis
Topical PDE4 inhibitors exert their anti-inflammatory effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP) in target cells, including keratinocytes and immune cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various genes. This leads to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-23, and an upregulation of the anti-inflammatory cytokine IL-10.
Experimental Workflow: Typical Phase 3 Topical AD Trial
The following diagram illustrates a typical workflow for a Phase 3 clinical trial of a topical treatment for atopic dermatitis, based on the protocols of the comparator drugs.
Conclusion
The case of this compound underscores the critical importance of drug delivery and target engagement in the development of topical therapies. While the "dual-soft" concept remains an attractive strategy for minimizing systemic side effects, the clinical failure of this compound highlights the challenge of achieving sufficient local drug concentrations. In contrast, the successful clinical development and approval of crisaborole and roflumilast demonstrate that potent and sustained PDE4 inhibition in the skin can lead to significant clinical benefits for patients with atopic dermatitis. This comparative guide serves to inform researchers and drug developers of the clinical landscape of topical PDE4 inhibitors, providing a benchmark for the evaluation of future therapeutic candidates.
References
LEO 39652 in Steroid-Resistant Atopic Dermatitis: A Mechanistic Comparison
An objective analysis of the potential efficacy of LEO 39652, a novel phosphodiesterase 4 (PDE4) inhibitor, in the context of steroid-resistant atopic dermatitis. This guide compares its mechanism of action with conventional therapies and explores its potential utility based on current preclinical and early clinical data.
Executive Summary
This compound is a topical "dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma for the treatment of atopic dermatitis. Its design aims to minimize systemic side effects by ensuring rapid metabolic inactivation in both the blood and liver. While clinical trials have focused on mild to moderate atopic dermatitis, its distinct mechanism of action presents a theoretical advantage in managing steroid-resistant forms of the disease. This guide will delve into the cellular mechanisms of steroid resistance and compare the signaling pathways of glucocorticoids and this compound to highlight its potential efficacy where corticosteroids may fail. It is important to note that, to date, no direct experimental data has been published on the efficacy of this compound in established steroid-resistant atopic dermatitis models.
Understanding Steroid Resistance in Atopic Dermatitis
Topical corticosteroids are a cornerstone of atopic dermatitis therapy. However, a subset of patients exhibits a diminished response, a phenomenon known as steroid resistance or tachyphylaxis. The underlying mechanisms are multifaceted and can include:
-
Reduced Glucocorticoid Receptor (GR) Expression: Prolonged steroid use can lead to a downregulation of GRα, the active form of the receptor, diminishing the cell's ability to respond to the treatment.[1]
-
Impaired GR Signaling: Even with adequate receptor numbers, downstream signaling can be compromised. This can involve alterations in the translocation of the GR to the nucleus or its ability to bind to DNA and regulate gene expression.[2][3]
-
Pro-inflammatory Cytokine Milieu: A persistent inflammatory environment, rich in cytokines like TNF-α and IL-1β, can interfere with GR function.
-
Microbial Influence: Superantigens from bacteria such as Staphylococcus aureus can induce corticosteroid insensitivity in T cells through activation of the MEK-ERK pathway.
This compound: A Novel Approach
This compound operates through a distinct anti-inflammatory pathway that does not rely on the glucocorticoid receptor. As a PDE4 inhibitor, it prevents the degradation of cyclic adenosine monophosphate (cAMP) within inflammatory cells.
Mechanism of Action
An increase in intracellular cAMP levels has broad anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines and chemokines that are central to the pathophysiology of atopic dermatitis, such as IL-4, IL-13, and TNF-α.[4][5] By targeting a different signaling cascade, this compound has the potential to be effective even in the presence of impaired glucocorticoid receptor function.
Comparative Efficacy Data (Hypothetical and Inferred)
As direct comparative studies of this compound in steroid-resistant models are unavailable, this section presents a comparison based on the known efficacy of other PDE4 inhibitors and alternative treatments in atopic dermatitis models.
| Treatment Class | Mechanism of Action | Efficacy in General Atopic Dermatitis Models | Potential in Steroid-Resistant Models (Inferred) | Key Cytokines Targeted |
| Topical Corticosteroids | Binds to glucocorticoid receptors, inhibiting pro-inflammatory gene expression. | High efficacy in steroid-sensitive models. | Reduced efficacy due to GR downregulation or impaired signaling. | Broadly suppresses multiple cytokines. |
| This compound (PDE4 Inhibitor) | Increases intracellular cAMP, downregulating pro-inflammatory mediators. | Potent anti-inflammatory effects in preclinical studies. | Theoretically effective as it bypasses the GR pathway. | IL-4, IL-13, TNF-α, and others. |
| Topical Calcineurin Inhibitors | Inhibit calcineurin, blocking T-cell activation and cytokine production. | Effective alternative to corticosteroids. | Effective, as the mechanism is independent of GR. | IL-2, IL-4, TNF-α. |
| JAK Inhibitors (Topical) | Inhibit Janus kinases, blocking cytokine signaling. | Demonstrated efficacy in moderate-to-severe atopic dermatitis. | Effective, as it targets cytokine signaling downstream of the receptor. | IL-4, IL-13, IL-31, and others. |
Experimental Protocols
While specific protocols for this compound in steroid-resistant models are not available, standard models used to evaluate atopic dermatitis treatments are well-established.
Oxazolone-Induced Atopic Dermatitis Model in Mice
This is a widely used model to screen for potential anti-inflammatory compounds for atopic dermatitis.
-
Sensitization: Mice are sensitized by applying a solution of oxazolone to a shaved area of the abdomen.
-
Challenge: After a set period (e.g., one week), a lower concentration of oxazolone is repeatedly applied to the ear to elicit a chronic inflammatory response.
-
Treatment: The test compound (e.g., this compound cream) and comparators (e.g., a corticosteroid cream and vehicle) are applied topically to the inflamed ear.
-
Evaluation: Efficacy is assessed by measuring ear thickness, analyzing histological changes (e.g., epidermal hyperplasia, inflammatory cell infiltration), and quantifying the expression of inflammatory cytokines in the tissue.
To adapt this model for steroid resistance, mice could be pre-treated with a potent topical corticosteroid for an extended period to potentially induce tachyphylaxis before the test compounds are applied.
Visualizing the Pathways
Signaling Pathway of Glucocorticoids
Caption: Glucocorticoid signaling pathway in atopic dermatitis.
Signaling Pathway of this compound
Caption: this compound (PDE4 inhibitor) signaling pathway.
Experimental Workflow for Evaluating Efficacy
Caption: Experimental workflow for preclinical evaluation.
Conclusion
This compound, with its targeted PDE4 inhibition, offers a promising, mechanistically distinct alternative to topical corticosteroids for the treatment of atopic dermatitis. While direct evidence in steroid-resistant models is currently lacking, its ability to modulate the inflammatory cascade independent of the glucocorticoid receptor pathway provides a strong rationale for its potential efficacy in this difficult-to-treat patient population. Further research, including head-to-head studies in well-defined steroid-resistant preclinical models, is warranted to validate this hypothesis and to fully elucidate the therapeutic potential of this compound in this clinical setting. The "dual-soft" nature of the molecule, designed for a favorable safety profile, further enhances its appeal as a potential new treatment option.
References
- 1. Glucocorticoid resistance in atopic dermatitis associated with decreased expression of glucocorticoid receptor-alpha in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor controls atopic dermatitis inflammation via functional interactions with P63 and autocrine signaling in epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are PDE-4 Inhibitors for Atopic Dermatitis? [webmd.com]
- 5. Phosphodiesterase 4 Inhibitor Therapies for Atopic Dermatitis: Progress and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
LEO 39652: A Case Study in Topical Drug Development and the Importance of Target Site Availability
A Comparative Analysis of a "Dual-Soft" PDE4 Inhibitor for Atopic Dermatitis
For researchers and professionals in drug development, the story of LEO 39652, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor, offers critical insights into the complexities of topical drug design. While developed with an innovative strategy to minimize systemic side effects, its clinical journey underscores the paramount importance of achieving adequate drug concentration at the site of action. This guide provides a comprehensive comparison of this compound's performance with a related compound, LEO 29102, supported by experimental data, and contextualizes its place among other topical agents for atopic dermatitis (AD).
Mechanism of Action: Targeting Inflammation via PDE4 Inhibition
Atopic dermatitis is a chronic inflammatory skin disease where the dysregulation of immune responses plays a central role.[1] Phosphodiesterase 4 (PDE4) is an enzyme prevalent in most immune cells that degrades cyclic adenosine monophosphate (cAMP), a key secondary messenger that modulates inflammatory responses.[1][2] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a reduction in the production of pro-inflammatory cytokines. This makes PDE4 an attractive target for topical treatment of inflammatory skin conditions like AD.
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 inhibition by agents like this compound increases intracellular cAMP, reducing inflammatory cytokine production.
The "Dual-Soft" Drug Design of this compound
This compound was engineered as a "dual-soft" drug, a concept aimed at enhancing safety for topical application.[3][4] This design incorporates ester functionalities into the molecule, making it susceptible to rapid hydrolysis and inactivation by esterase enzymes present in the blood and liver. The goal was to create a compound that is stable within the skin to exert its therapeutic effect locally, but is quickly metabolized into inactive forms upon entering the systemic circulation, thereby minimizing potential side effects. The main metabolites of this compound result from the hydrolysis of its lactone ring and/or its isopropyl ester moiety, and these metabolites are inactive.
Comparative Experimental Data: this compound vs. LEO 29102
Despite its innovative design, this compound failed to demonstrate clinical efficacy in patients with atopic dermatitis. To understand this outcome, a study using dermal open flow microperfusion on human skin explants compared this compound with another PDE4 inhibitor, LEO 29102. This technique allows for the direct measurement of unbound drug concentration in the dermal interstitial fluid (dISF), which is crucial for target engagement.
| Parameter | This compound | LEO 29102 | Reference Compound for Efficacy |
| Drug Design | "Dual-Soft" (contains ester functionalities) | No ester functionalities | - |
| dISF Concentration (Barrier Impaired Skin) | 33 nM | 2100 nM | - |
| Target Engagement (cAMP levels) | No evidence of elevation | Elevated cAMP levels observed | - |
| Clinical Efficacy in AD | Lack of efficacy | Not explicitly stated, but used as a positive control | - |
Data sourced from a study on human skin explants.
The experimental results revealed a stark difference between the two compounds. In barrier-impaired skin, the concentration of LEO 29102 in the dermal interstitial fluid was significantly higher (2100 nM) compared to that of this compound (33 nM). This low unbound drug concentration for this compound at the target site likely explains the lack of target engagement, as evidenced by the failure to detect elevated cAMP levels. In contrast, LEO 29102, which achieved higher dermal concentrations, successfully engaged the target and increased cAMP levels. This suggests that while the "dual-soft" design of this compound may have been effective in ensuring rapid systemic clearance, it may have inadvertently led to insufficient drug availability in the dermal tissue where the therapeutic target resides.
Experimental Protocols
Dermal Open Flow Microperfusion (dOFM) in Human Skin Explants
The study to assess the bioavailability of this compound and LEO 29102 in the skin utilized a dermal open flow microperfusion technique on fresh human skin explants.
-
Skin Preparation: Human skin explants were obtained, and the subcutaneous fat was removed. For experiments mimicking diseased skin, the skin barrier was disrupted by tape stripping.
-
Drug Application: Clinical formulations of this compound and LEO 29102 (at a concentration of 2.5 mg/g) were applied topically to the epidermal side of the skin explants.
-
Microperfusion Setup: A dOFM probe was inserted into the dermal layer of the skin explant. A perfusion fluid was slowly pumped through the probe.
-
Sample Collection: The perfusion fluid, now containing unbound drug that has diffused from the surrounding dermal tissue (dermal interstitial fluid), was collected at set time intervals for up to 7 hours.
-
Analysis: The collected perfusate was analyzed using appropriate analytical methods (e.g., liquid chromatography-mass spectrometry) to determine the concentration of the drug.
cAMP Level Measurement in Skin Biopsies
To determine the extent of PDE4 target engagement, cAMP levels were measured in skin biopsies from the treated explants.
-
Biopsy Collection: Following the dOFM experiment, skin punch biopsies were taken from the drug-treated areas of the explants.
-
Homogenization: The biopsy samples were homogenized to release intracellular contents.
-
cAMP Assay: The concentration of cAMP in the homogenate was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or a similar sensitive immunoassay.
-
Comparison: The cAMP levels in the biopsies treated with this compound were compared to those treated with LEO 29102 and a vehicle control.
Experimental Workflow for Skin Bioavailability and Target Engagement
Caption: Workflow for assessing topical drug bioavailability and target engagement in human skin explants.
Context and Alternatives in Topical AD Treatment
While this compound did not proceed in development, the landscape of topical treatments for atopic dermatitis includes several established and emerging options. It is important to note that no studies on this compound in combination with other topical agents have been published. The existing therapeutic classes include:
-
Topical Corticosteroids (TCSs): For decades, the mainstay of anti-inflammatory treatment for AD.
-
Topical Calcineurin Inhibitors (TCIs): An alternative to corticosteroids, particularly for sensitive skin areas.
-
Topical PDE4 Inhibitors: Crisaborole is the first topical PDE4 inhibitor approved for mild to moderate AD. Unlike this compound, it has demonstrated clinical efficacy and a favorable safety profile.
-
Topical Janus Kinase (JAK) Inhibitors: A newer class of topical agents that also modulate the inflammatory response in AD.
Conclusion
The development of this compound provides a valuable lesson for the pharmaceutical sciences. The "dual-soft" approach is a scientifically elegant strategy to improve the safety of topical drugs by minimizing systemic exposure. However, the case of this compound demonstrates that this must be carefully balanced with ensuring sufficient drug penetration and residence time at the target site within the skin. The comparative data with LEO 29102 highlights that achieving adequate unbound drug concentrations in the dermal interstitial fluid is a critical determinant of therapeutic success for topical PDE4 inhibitors. For drug development professionals, this underscores the importance of employing advanced pharmacokinetic and pharmacodynamic modeling and experimental techniques, such as dermal open flow microperfusion, early in the development process to predict clinical outcomes more accurately.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal and Safety Procedures for LEO 39652
The following provides essential safety and logistical information for the proper handling and disposal of LEO 39652, a compound used in laboratory research. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Summary of Safety and Disposal Information
This table summarizes key safety and handling information for this compound.
| Category | Information |
| Personal Protective Equipment (PPE) | Use full personal protective equipment (PPE). Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation.[1] |
| Extinguishing Media | Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers.[1] |
| Firefighting Advice | Wear self-contained breathing apparatus and protective clothing. Irritant fumes may be emitted during combustion.[1] |
| Environmental Precautions | Prevent further leakage or spillage. Keep the product away from drains or water courses.[1] |
| Disposal | Conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations.[1] |
Accidental Release and Spill Cleanup Protocol
In the event of an accidental release of this compound, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Secure the Area: Immediately evacuate personnel to a safe area and ensure the affected area is well-ventilated.
-
Don Personal Protective Equipment (PPE): Before re-entering the area, equip yourself with full personal protective equipment, including appropriate gloves, lab coat, and eye protection. In case of dust or aerosols, a respirator may be necessary.
-
Contain the Spill: Prevent further spread of the material. For liquid spills, use an absorbent, liquid-binding material such as diatomite or universal binders.
-
Decontaminate Surfaces: Thoroughly decontaminate affected surfaces and equipment by scrubbing with alcohol.
-
Collect and Dispose of Contaminated Material: Carefully collect all contaminated materials (including the absorbent material) and place them in a designated, sealed container for hazardous waste. Dispose of this material according to the disposal procedures outlined below.
Standard Disposal Procedure for this compound
The disposal of this compound and its contaminated materials must be handled as hazardous chemical waste.
-
Waste Segregation: Segregate waste containing this compound from other laboratory waste streams. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.
-
Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting this compound waste. The label should include the chemical name and hazard symbols.
-
Consult Institutional Guidelines: Refer to your institution's specific chemical hygiene plan and waste disposal protocols. Your Environmental Health and Safety (EHS) department will provide guidance on the specific requirements for your location.
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management provider to schedule a pickup for the contained waste. Do not dispose of this compound down the drain or in regular trash.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present. Promptly seek medical attention. |
| Inhalation | Relocate the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Disposal and Spill Workflow
The following diagram illustrates the decision-making process for the disposal and handling of accidental spills of this compound.
Caption: Workflow for routine disposal and accidental spill management of this compound.
References
Essential Safety and Logistical Information for Handling LEO 39652
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of LEO 39652, a "dual-soft" phosphodiesterase 4 (PDE4) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following table summarizes the recommended personal protective equipment for various operational scenarios.
| Operational Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Powder) | Safety glasses with side shields or goggles | Nitrile or latex gloves | Laboratory coat | Recommended if weighing or transferring large quantities in an open environment. Use a fume hood or an N95 respirator. |
| Preparing Solutions | Safety glasses with side shields or goggles | Nitrile or latex gloves | Laboratory coat | Not generally required if handled in a well-ventilated area or fume hood. |
| Spill Cleanup | Chemical splash goggles | Chemical-resistant gloves (nitrile or latex) | Laboratory coat or disposable gown | N95 respirator if the spill generates dust. |
| Waste Disposal | Safety glasses with side shields or goggles | Nitrile or latex gloves | Laboratory coat | Not generally required. |
Experimental Protocols
1. Preparation of a Stock Solution (e.g., 10 mM in DMSO)
-
Objective: To accurately prepare a stock solution of this compound for use in downstream experiments.
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flask
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
-
-
Procedure:
-
Calculate the required mass of this compound for the desired concentration and volume. The molecular weight of this compound is 421.45 g/mol . For example, for 1 mL of a 10 mM solution, 4.21 mg of this compound is required.
-
In a well-ventilated area or fume hood, carefully weigh the calculated amount of this compound onto weighing paper.
-
Transfer the weighed solid to the volumetric flask.
-
Add a portion of the DMSO to the flask, cap it, and vortex until the solid is completely dissolved.
-
Add the remaining DMSO to reach the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
-
2. Spill Cleanup Procedure
-
Objective: To safely clean up a spill of this compound solid or solution.
-
Materials:
-
Spill kit (containing absorbent pads, powder, or granules)
-
Appropriate PPE (see table above)
-
Sealable plastic bags for waste disposal
-
70% ethanol or other suitable disinfectant
-
-
Procedure:
-
Evacuate the immediate area of the spill.
-
Don the appropriate PPE.
-
For a solid spill, gently cover the powder with absorbent material to prevent it from becoming airborne.
-
For a liquid spill, cover the spill with absorbent pads or granules, starting from the outside and working inwards.
-
Carefully collect the absorbed material and any contaminated debris and place it into a sealable plastic bag.
-
Wipe the spill area with 70% ethanol or a suitable laboratory disinfectant.
-
Place all contaminated materials, including gloves and any disposable PPE, into the waste bag.
-
Seal the bag and dispose of it according to the disposal plan outlined below.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
As this compound is not classified as a hazardous substance, disposal should follow institutional and local guidelines for non-hazardous chemical waste.
1. Solid Waste:
-
Collect solid this compound waste, including contaminated weighing paper and pipette tips, in a designated, sealed container labeled "Non-hazardous solid chemical waste."
-
Store the container in a designated waste accumulation area away from incompatible materials.
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office.
2. Liquid Waste:
-
Collect liquid waste containing this compound, such as unused solutions or rinsates, in a designated, sealed, and leak-proof container labeled "Non-hazardous liquid chemical waste."
-
Do not dispose of this compound solutions down the drain unless specifically permitted by your institution's EHS guidelines for small quantities of non-hazardous materials.
-
Store the liquid waste container in secondary containment to prevent spills.
-
Arrange for pickup and disposal through your institution's EHS office.
Visualizations
Caption: A workflow diagram illustrating the key stages of handling and disposing of this compound.
Caption: The signaling pathway illustrating how this compound inhibits PDE4, leading to increased cAMP levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
